Apatorsen Sodium
Description
Structure
2D Structure
Properties
CAS No. |
915443-09-3 |
|---|---|
Molecular Formula |
C224H285N79Na19O116P19S19 |
Molecular Weight |
7575 g/mol |
IUPAC Name |
nonadecasodium;1-[(2R,5R)-5-[[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,5R)-2-[[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,5R)-2-[[[(2R,5R)-2-[[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,5R)-2-[[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,5R)-2-[[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,5R)-3-[[(2R,5R)-3-[[(2R,5R)-3-[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,5R)-3-[[(2R,5R)-3-hydroxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-imino-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C224H304N79O116P19S19.19Na/c1-88-46-284(216(318)257-168(88)225)129-34-97(401-420(327,439)363-60-114-102(39-134(386-114)289-52-94(7)187(306)281-222(289)324)406-421(328,440)362-56-110-98(35-130(381-110)285-47-89(2)169(226)258-217(285)319)402-422(329,441)368-63-119-107(44-139(390-119)297-81-252-147-182(297)267-211(237)276-194(147)313)411-430(337,449)372-66-121-108(45-140(392-121)298-82-253-148-183(298)268-212(238)277-195(148)314)412-431(338,450)375-69-123-154(163(357-29-21-349-13)201(396-123)292-54-96(9)189(308)283-224(292)326)414-435(342,454)377-70-124-155(162(356-28-20-348-12)200(395-124)290-51-93(6)173(230)262-221(290)323)415-436(343,455)378-72-126-157(165(359-31-23-351-15)203(398-126)300-84-247-142-175(232)243-76-245-177(142)300)417-433(340,452)374-68-122-152(305)160(354-26-18-346-10)199(394-122)291-53-95(8)188(307)282-223(291)325)111(382-129)57-364-426(333,445)407-103-40-135(293-77-248-143-178(293)263-207(233)272-190(143)309)387-116(103)61-367-423(330,442)403-99-36-131(286-48-90(3)170(227)259-218(286)320)384-113(99)59-366-428(335,447)409-105-42-137(295-79-250-145-180(295)265-209(235)274-192(145)311)391-120(105)65-371-429(336,448)410-106-43-138(296-80-251-146-181(296)266-210(236)275-193(146)312)389-118(106)62-369-424(331,443)404-100-37-132(287-49-91(4)171(228)260-219(287)321)383-112(100)58-365-427(334,446)408-104-41-136(294-78-249-144-179(294)264-208(234)273-191(144)310)388-117(104)64-370-425(332,444)405-101-38-133(288-50-92(5)172(229)261-220(288)322)385-115(101)67-373-432(339,451)416-156-125(397-202(164(156)358-30-22-350-14)299-83-246-141-174(231)242-75-244-176(141)299)71-379-437(344,456)419-159-128(400-206(167(159)361-33-25-353-17)303-87-256-151-186(303)271-215(241)280-198(151)317)74-380-438(345,457)418-158-127(399-205(166(158)360-32-24-352-16)302-86-255-150-185(302)270-214(240)279-197(150)316)73-376-434(341,453)413-153-109(55-304)393-204(161(153)355-27-19-347-11)301-85-254-149-184(301)269-213(239)278-196(149)315;;;;;;;;;;;;;;;;;;;/h46-54,75-87,97-140,152-167,199-206,304-305H,18-45,55-74H2,1-17H3,(H,327,439)(H,328,440)(H,329,441)(H,330,442)(H,331,443)(H,332,444)(H,333,445)(H,334,446)(H,335,447)(H,336,448)(H,337,449)(H,338,450)(H,339,451)(H,340,452)(H,341,453)(H,342,454)(H,343,455)(H,344,456)(H,345,457)(H2,225,257,318)(H2,226,258,319)(H2,227,259,320)(H2,228,260,321)(H2,229,261,322)(H2,230,262,323)(H2,231,242,244)(H2,232,243,245)(H,281,306,324)(H,282,307,325)(H,283,308,326)(H3,233,263,272,309)(H3,234,264,273,310)(H3,235,265,274,311)(H3,236,266,275,312)(H3,237,267,276,313)(H3,238,268,277,314)(H3,239,269,278,315)(H3,240,270,279,316)(H3,241,271,280,317);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t97?,98?,99?,100?,101?,102?,103?,104?,105?,106?,107?,108?,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,152?,153?,154?,155?,156?,157?,158?,159?,160?,161?,162?,163?,164?,165?,166?,167?,199-,200-,201-,202-,203-,204-,205-,206-,420?,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?;;;;;;;;;;;;;;;;;;;/m1.................../s1 |
InChI Key |
DGMKQBWICZTTBN-OWXIQQMWSA-A |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COP(=S)([O-])OC3C[C@@H](O[C@@H]3COP(=S)([O-])OC4C[C@@H](O[C@@H]4COP(=S)([O-])OC5C[C@@H](O[C@@H]5COP(=S)([O-])OC6C[C@@H](O[C@@H]6COP(=S)([O-])OC7C[C@@H](O[C@@H]7COP(=S)([O-])OC8C[C@@H](O[C@@H]8COP(=S)([O-])OC9C[C@@H](O[C@@H]9COP(=S)([O-])OC1C[C@@H](O[C@@H]1COP(=S)([O-])OC1[C@H](O[C@H](C1OCCOC)N1C=NC2=C(N=CN=C21)N)COP(=S)([O-])OC1[C@H](O[C@H](C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)([O-])OC1[C@H](O[C@H](C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)([O-])OC1[C@H](O[C@H](C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)OP(=S)([O-])OC[C@@H]1C(C[C@@H](O1)N1C=C(C(=NC1=O)N)C)OP(=S)([O-])OC[C@@H]1C(C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1C(C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1C(C([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)([O-])OC[C@@H]1C(C([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)([O-])OC[C@@H]1C(C([C@@H](O1)N1C=NC2=C1N=CNC2=N)OCCOC)OP(=S)([O-])OC[C@@H]1C(C([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6CC(OC6COP(=S)([O-])OC7CC(OC7COP(=S)([O-])OC8CC(OC8COP(=S)([O-])OC9CC(OC9COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=NC2=C(N=CN=C21)N)COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=NC2=C1N=CNC2=N)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Apatorsen Sodium: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatorsen sodium, also known as OGX-427, is a second-generation antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27).[1] Hsp27 is a chaperone protein that is overexpressed in a multitude of cancers and is associated with tumor progression, treatment resistance, and poor clinical outcomes.[2][3] By targeting the mRNA of Hsp27, this compound effectively downregulates its expression, leading to the induction of apoptosis and sensitization of cancer cells to conventional therapies.[1] This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its preclinical and clinical evaluation.
Discovery and Preclinical Development
The development of this compound was driven by the understanding of Hsp27's role as a key survival protein for cancer cells. Preclinical studies were designed to evaluate the feasibility and efficacy of an antisense strategy to counteract Hsp27-mediated cytoprotection.
Mechanism of Action
This compound is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide that binds to the messenger RNA (mRNA) of Hsp27. This binding event initiates the degradation of the Hsp27 mRNA, thereby preventing the translation and synthesis of the Hsp27 protein.[4] The reduction in Hsp27 levels disrupts several cellular processes that are critical for cancer cell survival.
In Vitro Studies
Initial in vitro experiments demonstrated that this compound effectively reduces Hsp27 levels and induces apoptosis in various human cancer cell lines.[3] Preclinical research showed that the knockdown of Hsp27 using this compound led to the degradation of the androgen receptor (AR), decreased prostate-specific antigen (PSA) levels, and delayed the progression of castration-resistant prostate tumors.[5]
In Vivo Studies
The anti-tumor activity of this compound was further confirmed in in vivo models. In a pancreatic cancer xenograft model using MiaPaCa-2 cells, this compound monotherapy significantly reduced tumor volume.[6] Furthermore, the combination of this compound with gemcitabine resulted in a more pronounced anti-tumor effect, suggesting a chemosensitizing potential.[6][7] These preclinical findings provided a strong rationale for advancing this compound into clinical trials.
Clinical Development
This compound has been evaluated in multiple clinical trials across various cancer types, both as a monotherapy and in combination with other anti-cancer agents.
Phase I Clinical Trials
A Phase I dose-escalation study (NCT00487786) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors, including castration-resistant prostate cancer (CRPC), breast, ovarian, lung, and bladder cancer.[8][9]
Experimental Protocol: Patients received intravenous infusions of this compound weekly in 21-day cycles, following three loading doses. The dose was escalated across five levels, from 200 mg to 1000 mg.[8] Pharmacokinetic parameters, circulating tumor cells (CTCs), and serum Hsp27 levels were monitored.[8]
Key Findings: this compound was generally well-tolerated up to the highest dose of 1000 mg.[8] Evidence of single-agent activity was observed, including decreases in tumor markers and reductions in CTCs.[8] Specifically, a greater than 50% decline in prostate-specific antigen (PSA) was observed in 10% of patients with CRPC.[8]
Another Phase I trial investigated the intravesical administration of this compound in patients with non-muscle-invasive bladder cancer (NMIBC).[10]
Experimental Protocol: Patients received intravesical instillations of this compound on days 1, 3, 5, and 8 before undergoing surgery. The dose was escalated in cohorts from 20 µM to 750 µM.[10]
Key Findings: Intravesical this compound was well-tolerated with minimal toxicity.[10] Early signs of activity were observed, with 38% of patients showing a complete pathological response.[10]
Phase II Clinical Trials
Following the promising results from Phase I studies, this compound progressed to several Phase II trials to further assess its efficacy in specific cancer indications.
A randomized Phase II study evaluated this compound in combination with prednisone versus prednisone alone in patients with metastatic castration-resistant prostate cancer (mCRPC).[11]
Experimental Protocol: Patients were randomized to receive either intravenous this compound (three loading doses of 600 mg followed by weekly 1000 mg doses) plus oral prednisone (5 mg twice daily) or prednisone alone.[5]
Key Findings: The combination of this compound and prednisone was associated with a significant decline in PSA levels.[5] A PSA decline of ≥50% was observed in 47% of patients in the Apatorsen arm compared to 24% in the prednisone-alone arm.[5]
Apatorsen Development Timeline
Caption: this compound Development Timeline.
The SPRUCE trial (NCT01829113), a randomized, double-blinded, Phase II study, evaluated this compound in combination with carboplatin and pemetrexed in patients with previously untreated stage IV non-squamous NSCLC.[9][12]
Experimental Protocol: Patients were randomized to receive either this compound or a placebo in combination with carboplatin and pemetrexed. Treatment was administered in 21-day cycles until disease progression or unacceptable toxicity.[12]
Key Findings: The addition of this compound to chemotherapy did not significantly improve progression-free survival (PFS) or overall survival (OS) in the overall patient population.[12] However, in a small subgroup of patients with high baseline serum Hsp27 levels, there was a trend towards improved PFS in the Apatorsen arm.[12]
The Rainier trial (NCT01844817) was a randomized, placebo-controlled Phase II study of Apatorsen in combination with nab-paclitaxel and gemcitabine in patients with previously untreated metastatic pancreatic cancer.
Experimental Protocol: Approximately 130 patients were randomized to receive either Apatorsen or a placebo in combination with nab-paclitaxel and gemcitabine. The primary endpoint was overall survival.
Quantitative Data Summary
| Clinical Trial | Cancer Type | Phase | N | Treatment Arms | Key Quantitative Outcomes | Reference |
| NCT00487786 | Advanced Solid Tumors | I | 42 | Apatorsen Monotherapy (200-1000 mg) | PSA decline >50% in 10% of CRPC patients | [8] |
| Phase I NMIBC | Non-Muscle-Invasive Bladder Cancer | I | 13 | Intravesical Apatorsen (20-750 µM) | 38% complete pathological response | [10] |
| Phase II mCRPC | Metastatic Castration-Resistant Prostate Cancer | II | 74 | Apatorsen + Prednisone vs. Prednisone alone | PSA decline ≥50%: 47% (Apatorsen arm) vs. 24% (Prednisone arm) | [5] |
| SPRUCE (NCT01829113) | Non-Small Cell Lung Cancer | II | 155 | Apatorsen + Chemo vs. Placebo + Chemo | Median PFS: 6.0 months (Apatorsen arm) vs. 4.9 months (Placebo arm) (NS) | [12] |
Signaling Pathway
Hsp27 Anti-Apoptotic Signaling Pathway
Caption: Hsp27 Anti-Apoptotic Signaling Pathway.
Conclusion
This compound has demonstrated a clear mechanism of action and promising anti-tumor activity in preclinical and early clinical studies. By targeting Hsp27, it has the potential to overcome treatment resistance and improve outcomes for patients with various cancers. While later-phase trials have yielded mixed results in unselected patient populations, the data suggests that this compound may be particularly effective in patients with high Hsp27 expression. Further research is warranted to identify predictive biomarkers to guide the clinical application of this targeted therapy.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat shock protein 27 phosphorylation state is associated with cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I dose-escalation study of apatorsen (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Suppression of Heat Shock Protein 27 Using OGX-427 Induces Endoplasmic Reticulum Stress and Potentiates Heat Shock Protein 90 Inhibitors to Delay Castrate-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized phase II study of OGX-427 plus prednisone versus prednisone alone in patients with chemotherapy-naive metastatic castration-resistant prostate cancer. - ASCO [asco.org]
- 12. A Randomized, Double-Blinded, Phase II Trial of Carboplatin and Pemetrexed with or without Apatorsen (OGX-427) in Patients with Previously Untreated Stage IV Non-Squamous-Non-Small-Cell Lung Cancer: The SPRUCE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Apatorsen Sodium's Effect on Hsp27 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatorsen sodium (also known as OGX-427) is a second-generation antisense oligonucleotide designed to specifically inhibit the production of Heat Shock Protein 27 (Hsp27).[1][2] Hsp27 is a molecular chaperone that is frequently overexpressed in a wide range of human cancers, including those of the prostate, lung, breast, and bladder.[1][3] Elevated levels of Hsp27 are associated with tumor progression, resistance to therapy, and poor clinical outcomes.[3] By targeting Hsp27, Apatorsen aims to induce cancer cell apoptosis and enhance the efficacy of conventional chemotherapeutic agents.[1][2] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by the Apatorsen-mediated inhibition of Hsp27, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual diagrams of the molecular interactions.
Mechanism of Action of this compound
Apatorsen is a synthetic antisense oligonucleotide that binds to the messenger RNA (mRNA) of Hsp27. This binding event leads to the degradation of the Hsp27 mRNA, thereby preventing the translation and synthesis of the Hsp27 protein.[3] The reduction in Hsp27 levels disrupts several critical cell survival and resistance pathways, ultimately leading to tumor cell death and sensitization to other anti-cancer treatments.
Hsp27 Downstream Signaling Pathways Modulated by Apatorsen
The inhibition of Hsp27 by Apatorsen impacts multiple downstream signaling pathways crucial for cancer cell survival and progression. These include the apoptosis cascade, androgen receptor signaling, actin cytoskeleton dynamics, and the NF-κB pathway.
Apoptosis Signaling Pathways
Hsp27 is a key inhibitor of apoptosis, acting at multiple points in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Apatorsen, by reducing Hsp27 levels, restores the apoptotic potential of cancer cells.
Intrinsic Apoptosis Pathway: Hsp27 can interfere with the mitochondrial release of cytochrome c and directly bind to it, preventing the activation of procaspase-9.[4] It can also interact with the pro-apoptotic protein Bax, inhibiting its function. By downregulating Hsp27, Apatorsen facilitates the release of cytochrome c and the subsequent activation of the caspase cascade, leading to apoptosis.
Extrinsic Apoptosis Pathway: Hsp27 can inhibit the activation of procaspase-3.[4] Furthermore, the phosphorylated form of Hsp27 can inhibit the Daxx apoptotic protein, preventing its association with the Fas death receptor and ASK1.[5] Apatorsen-mediated reduction of Hsp27 relieves this inhibition, allowing for the propagation of death signals from the cell surface to the executioner caspases.
Caption: Apatorsen's induction of apoptosis via Hsp27 inhibition.
Androgen Receptor (AR) Signaling
In prostate cancer, Hsp27 plays a crucial role in stabilizing and chaperoning the androgen receptor (AR). Upon androgen binding, Hsp27 facilitates the translocation of AR from the cytoplasm to the nucleus, where it can activate the transcription of genes involved in cell growth and survival. Apatorsen-mediated downregulation of Hsp27 disrupts this process, leading to AR instability and reduced transcriptional activity, thereby inhibiting prostate cancer cell proliferation.
Caption: Inhibition of Androgen Receptor signaling by Apatorsen.
Actin Cytoskeleton Dynamics and Cell Motility
Hsp27 is a key regulator of actin cytoskeleton dynamics. Its phosphorylation, primarily through the p38 MAPK/MK2 pathway, influences its function in actin polymerization and stabilization. By modulating the actin cytoskeleton, Hsp27 is involved in cell migration, invasion, and metastasis. Apatorsen's inhibition of Hsp27 can therefore be expected to disrupt these processes, potentially reducing the metastatic potential of cancer cells.
Caption: Apatorsen's impact on actin cytoskeleton regulation.
NF-κB Signaling and Chemoresistance
Hsp27 has been shown to activate the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and chemoresistance. By promoting the activity of NF-κB, Hsp27 contributes to the survival of cancer cells in the presence of cytotoxic drugs. Apatorsen, by downregulating Hsp27, can suppress NF-κB activation, thereby increasing the sensitivity of cancer cells to chemotherapy.
eIF4E-mediated Translation and Cell Survival
Recent studies have identified a critical interaction between Hsp27 and the eukaryotic translation initiation factor 4E (eIF4E). Hsp27 chaperones eIF4E, protecting it from degradation and thereby promoting the translation of proteins essential for cell survival and proliferation. A preclinical study in pancreatic cancer cells demonstrated that treatment with OGX-427 led to a decrease of approximately 70% in eIF4E protein levels.[6] This disruption of eIF4E-mediated translation represents another key mechanism by which Apatorsen exerts its anti-tumor effects.
Quantitative Data on Apatorsen's Effects
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of Apatorsen.
Table 1: Preclinical Efficacy of Apatorsen (OGX-427)
| Cancer Type | Model | Treatment | Outcome | Quantitative Result | Reference |
| Bladder Cancer | UMUC-3 cells | OGX-427 | Hsp27 protein and mRNA levels | >90% decrease | [7] |
| Pancreatic Cancer | MiaPaCa-2 cells | OGX-427 (70 nM) | eIF4E protein levels | ~70% decrease | [6] |
| Non-Small Cell Lung Cancer | A549 xenografts | OGX-427 + Erlotinib | Tumor growth | Significant delay | [8] |
| Head and Neck Squamous Cell Carcinoma | SQ20B xenografts | OGX-427 + Irradiation | Apoptosis | Significant increase in TUNEL and active-caspase-3 staining | [6] |
Table 2: Clinical Efficacy of Apatorsen (OGX-427)
| Trial Name / Phase | Cancer Type | Treatment Arms | Primary Endpoint | Key Findings | Reference |
| SPRUCE / Phase II | Non-Squamous NSCLC | A: Carboplatin/Pemetrexed + ApatorsenB: Carboplatin/Pemetrexed + Placebo | Progression-Free Survival (PFS) | Median PFS: Arm A - 6.0 months, Arm B - 4.9 months (not statistically significant). Overall Response Rate: Arm A - 27%, Arm B - 32%. | [9] |
| Borealis-2 / Phase II | Metastatic Urothelial Cancer | Apatorsen + Docetaxel vs. Docetaxel alone | Overall Survival | To evaluate overall survival. | [3] |
| Phase I | Castration-Resistant Prostate Cancer (CRPC) and other advanced cancers | Apatorsen dose escalation (200-1000 mg) | Safety and Recommended Phase II dose | PSA decline >50% in 10% of CRPC patients. 74% of assessable patients had reductions in circulating tumor cells. | [10] |
Experimental Protocols
Western Blotting for Hsp27 and Downstream Effectors
This protocol describes the detection of Hsp27, phosphorylated Hsp27, and downstream signaling proteins such as cleaved PARP and eIF4E in cell lysates following treatment with Apatorsen.
a. Cell Lysis and Protein Extraction:
-
Culture cancer cells to 70-80% confluency and treat with Apatorsen or control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp27, phospho-Hsp27, cleaved PARP, eIF4E, or β-actin (as a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of Apatorsen on cancer cell viability.
a. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
b. Treatment with Apatorsen:
-
Prepare serial dilutions of Apatorsen in culture medium.
-
Remove the medium from the wells and add 100 µL of the Apatorsen dilutions or control medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
c. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control-treated cells.
Conclusion
This compound represents a promising therapeutic strategy for a variety of cancers by targeting the key survival protein Hsp27. Its mechanism of action involves the disruption of multiple downstream signaling pathways that are critical for cancer cell proliferation, survival, and resistance to therapy. The ability of Apatorsen to induce apoptosis and sensitize tumors to conventional treatments underscores its potential as a valuable component of combination cancer therapy. Further research and clinical trials are warranted to fully elucidate its therapeutic benefits across different cancer types and treatment regimens.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Hsp27 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Hsp27 knockdown using nucleotide-based therapies inhibit tumor growth and enhance chemotherapy in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hsp27 Inhibition with OGX-427 Sensitizes Non-Small Cell Lung Cancer Cells to Erlotinib and Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized, Double-Blinded, Phase II Trial of Carboplatin and Pemetrexed with or without Apatorsen (OGX-427) in Patients with Previously Untreated Stage IV Non-Squamous-Non-Small-Cell Lung Cancer: The SPRUCE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I dose-escalation study of apatorsen (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Interaction of Apatorsen Sodium and Hsp27 mRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apatorsen (also known as OGX-427) is a second-generation antisense oligonucleotide designed to specifically inhibit the expression of Heat Shock Protein 27 (Hsp27). As a chaperone protein, Hsp27 is overexpressed in a multitude of cancers and is intrinsically linked to pathways promoting cell survival, therapy resistance, and metastasis. This technical guide provides an in-depth exploration of the molecular interaction between Apatorsen sodium and its target, Hsp27 mRNA. It details the mechanism of action, summarizes key quantitative data from clinical investigations, provides representative experimental protocols for studying this interaction, and visualizes the critical signaling pathways and experimental workflows.
Introduction to this compound and Hsp27
Heat Shock Protein 27 (Hsp27), a member of the small heat shock protein family, is a crucial molecular chaperone that is upregulated in response to cellular stress. In the context of oncology, elevated levels of Hsp27 are associated with poor prognosis and resistance to conventional cancer therapies, including chemotherapy and radiation.[1] Hsp27 exerts its pro-survival functions through multiple mechanisms, including the stabilization of client proteins, inhibition of apoptosis, and modulation of key signaling pathways.[1][2]
Apatorsen is a synthetic, modified antisense oligonucleotide designed to be complementary to the messenger RNA (mRNA) sequence of human Hsp27.[3][4] Its chemical structure includes a phosphorothioate backbone and 2'-O-methoxyethyl (MOE) modifications, which enhance its nuclease resistance, binding affinity, and pharmacokinetic profile.[5] By binding to Hsp27 mRNA, Apatorsen initiates a cascade of events that leads to the downregulation of Hsp27 protein expression, thereby sensitizing cancer cells to therapeutic agents and inducing apoptosis.[6]
Mechanism of Action: The Apatorsen-Hsp27 mRNA Interaction
The primary mechanism of action of Apatorsen involves the specific binding to its complementary sequence on the Hsp27 mRNA, forming a DNA-RNA heteroduplex. This hybrid molecule is a substrate for the ubiquitous intracellular enzyme, Ribonuclease H (RNase H).[7][8] RNase H selectively cleaves the RNA strand of the DNA-RNA hybrid, leading to the degradation of the Hsp27 mRNA.[7] This enzymatic degradation prevents the translation of the Hsp27 mRNA into protein, resulting in a significant reduction in cellular Hsp27 levels.[6]
Hsp27 Signaling Pathways
Hsp27 is a central node in a complex network of signaling pathways that are critical for cancer cell survival and progression. By inhibiting Hsp27 expression, Apatorsen can modulate these pathways to induce anti-tumor effects. Key pathways influenced by Hsp27 include the PI3K/Akt, MAPK/Erk, and NF-κB signaling cascades, all of which are pivotal in regulating cell growth, proliferation, and apoptosis. Furthermore, Hsp27 plays a role in the Hippo pathway, which controls organ size and cell proliferation, and interacts with the androgen receptor (AR) signaling pathway, which is crucial in prostate cancer.
Quantitative Data from Clinical Investigations
Clinical trials have been conducted to evaluate the safety and efficacy of Apatorsen in various cancer types. The following tables summarize key quantitative data from a Phase I and a Phase II study.
Table 1: Phase I Dose-Escalation Study of Apatorsen [3]
| Parameter | Details |
| Study Design | Dose-escalation study in patients with advanced cancers. |
| Patient Population | 42 patients with castration-resistant prostate cancer (CRPC), breast, ovary, lung, or bladder cancer. |
| Dose Levels | 5 dose levels ranging from 200 mg to 1000 mg administered intravenously weekly. |
| Key Outcomes | - Maximum Tolerated Dose (MTD): Not reached, tolerated up to 1000 mg. |
| - Prostate-Specific Antigen (PSA) Decline: >50% decline in 10% of CRPC patients. | |
| - Circulating Tumor Cells (CTCs): Reduction from ≥5 CTCs/7.5 ml at baseline to <5 CTCs/7.5 ml post-treatment in 74% of assessable patients. | |
| - Best Response: 12 patients had stable measurable disease. |
Table 2: Phase II Randomized Study of Apatorsen in Metastatic Castration-Resistant Prostate Cancer (mCRPC) [9]
| Parameter | Apatorsen + Prednisone (n=36) | Prednisone Alone (n=38) | p-value |
| Disease Progression at 12 weeks | 50% (95% CI: 32.9%, 67.1%) | 42% (95% CI: 26.3%, 59.2%) | 0.33 |
| PSA Decline ≥50% | 47% | 24% | 0.04 |
| Median Duration of PSA Response | 24.1 weeks (95% CI: 12.0, 52) | 14.0 weeks (95% CI: 4.0, 44.4) | - |
Experimental Protocols
This section provides representative protocols for key in vitro and in vivo experiments used to characterize the molecular interaction and biological effects of Apatorsen.
Western Blot Analysis for Hsp27 Expression
This protocol describes the detection and quantification of Hsp27 protein levels in cell lysates following treatment with Apatorsen.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Hsp27
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Apatorsen or control. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-Hsp27 antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
MTS Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with Apatorsen.
Materials:
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Apatorsen or control for the desired time period.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the control and generate dose-response curves.[10][11][12]
Matrigel Invasion Assay
This assay assesses the invasive potential of cancer cells following Hsp27 knockdown by Apatorsen.
Materials:
-
Transwell inserts with Matrigel-coated membranes
-
24-well plates
-
Serum-free and serum-containing media
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Treat cells with Apatorsen or control and resuspend in serum-free medium.
-
Assay Setup: Add serum-containing medium to the lower chamber of the 24-well plate. Seed the treated cells in the upper chamber of the Matrigel-coated inserts.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface.
-
Quantification: Count the number of invaded cells in several microscopic fields.[13][14][15][16][17]
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of Apatorsen's anti-tumor activity in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Apatorsen and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size, then randomize the mice into treatment and control groups.
-
Treatment Administration: Administer Apatorsen or vehicle control to the mice according to the desired dosing schedule (e.g., intraperitoneal or intravenous injection).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for Hsp27).[18][19][20]
Conclusion
This compound represents a targeted therapeutic strategy that leverages the principles of antisense technology to inhibit the expression of the pro-survival chaperone Hsp27. Its mechanism of action, centered on the RNase H-mediated degradation of Hsp27 mRNA, has shown promise in preclinical and clinical studies. The ability of Apatorsen to modulate key cancer-related signaling pathways underscores its potential as a monotherapy or in combination with other anti-cancer agents. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and clinical application of Apatorsen and other Hsp27-targeting therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. New HSP27 inhibitors efficiently suppress drug resistance development in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I dose-escalation study of apatorsen (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apatorsen (sodium) - Immunomart [immunomart.org]
- 5. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. researchgate.net [researchgate.net]
- 9. A randomized phase 2 study of a HSP27 targeting antisense, apatorsen with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 14. snapcyte.com [snapcyte.com]
- 15. Matrigel invasion assay [bio-protocol.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model [pubmed.ncbi.nlm.nih.gov]
Apatorsen Sodium: A Technical Guide to its Role in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apatorsen sodium (also known as OGX-427) is a second-generation antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27).[1][2] Hsp27 is a chaperone protein that is frequently overexpressed in a wide range of human cancers, where it plays a crucial role in promoting cell survival and resistance to therapy.[1][3][4] This technical guide provides an in-depth overview of the molecular mechanisms by which Apatorsen induces apoptosis in cancer cells, supported by quantitative data from preclinical studies and detailed experimental protocols. The guide also visualizes the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of Apatorsen's mode of action.
Introduction to this compound and its Target: Hsp27
Apatorsen is an antisense oligonucleotide that specifically binds to the messenger RNA (mRNA) of Hsp27, leading to its degradation and thereby inhibiting the synthesis of the Hsp27 protein.[2][5] Hsp27 is a key mediator of cellular stress responses, and its overexpression in cancer cells confers a survival advantage by interfering with multiple apoptotic signaling pathways.[3][4][6][7] By targeting Hsp27, Apatorsen effectively sensitizes cancer cells to programmed cell death (apoptosis) induced by various stimuli, including chemotherapy and targeted agents.[6][7]
Mechanism of Apatorsen-Induced Apoptosis
The primary mechanism by which Apatorsen induces apoptosis is through the inhibition of Hsp27's anti-apoptotic functions. This leads to the activation of both intrinsic and extrinsic apoptotic pathways. A significant body of evidence points to the induction of endoplasmic reticulum (ER) stress as a key event in Apatorsen-mediated apoptosis.[1][3]
Induction of Endoplasmic Reticulum (ER) Stress
Inhibition of Hsp27 by Apatorsen disrupts protein homeostasis within the ER, leading to the accumulation of unfolded or misfolded proteins—a condition known as ER stress.[1][3] This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER function. However, prolonged or overwhelming ER stress, as induced by Apatorsen, shifts the UPR towards an apoptotic outcome.[1][8] Key mediators of the pro-apoptotic UPR include:
-
PERK/eIF2α/ATF4/CHOP Pathway: This is a central pathway in ER stress-induced apoptosis.[8] Apatorsen treatment has been shown to increase the expression of key proteins in this pathway, such as Glucose-Regulated Protein 78 (GRP78), activating transcription factor 6 (ATF6), and C/EBP homologous protein (CHOP).[1][2] CHOP, in particular, is a key transcription factor that promotes apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins.[8]
Modulation of Intrinsic and Extrinsic Apoptotic Pathways
Hsp27 directly interacts with and inhibits several key components of the apoptotic machinery.[3][7][9] By downregulating Hsp27, Apatorsen relieves this inhibition, allowing for the activation of caspases and the progression of apoptosis. Hsp27 has been shown to:
-
Inhibit Cytochrome c Release: Hsp27 can prevent the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[7][9]
-
Interfere with Caspase Activation: Hsp27 can directly bind to and inhibit the activation of pro-caspase-3.[9]
-
Regulate Pro-apoptotic Proteins: Hsp27 can interact with and inhibit the function of pro-apoptotic proteins such as Bax.[3]
The signaling pathway for Hsp27 inhibition leading to apoptosis is depicted below:
Quantitative Analysis of Apatorsen-Induced Apoptosis
Several preclinical studies have quantified the apoptotic effects of Apatorsen in various cancer cell lines, both as a single agent and in combination with other anti-cancer drugs. The following tables summarize key findings from this research.
| Cancer Type | Cell Line | Treatment | Apoptotic Effect | Reference |
| Prostate Cancer | LNCaP | OGX-427 + Hsp90 inhibitor | 60% increase in apoptosis (sub-G1 fraction and PARP cleavage) | [3][9] |
| Non-Small Cell Lung Cancer | A549 (Xenograft) | OGX-427 + Erlotinib | Increased TUNEL staining compared to control groups | [6] |
| Pancreatic Cancer | MiaPaCa-2 | OGX-427 | Induces apoptosis | [4] |
| Apoptotic Marker | Cancer Type | Cell Line | Treatment | Change in Marker Expression | Reference |
| Cleaved PARP | Non-Small Cell Lung Cancer | A549 | OGX-427 in combination regimens | Marked increase compared to single agents | [6] |
| Cleaved PARP | Prostate Cancer | LNCaP | OGX-427 + Hsp90 inhibitor | Increased cleavage | [3][9] |
| ER Stress Markers (cleaved ATF6, GRP78, CHOP) | Prostate Cancer | LNCaP | OGX-427 + Hsp90 inhibitor | Induction of expression | [1][2][3][9] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate Apatorsen-induced apoptosis.
Western Blotting for Apoptotic Markers
Western blotting is a widely used technique to detect and quantify specific proteins involved in apoptosis, such as cleaved caspases and cleaved PARP.[10][11]
Protocol:
-
Cell Lysis:
-
Treat cancer cells with Apatorsen (and/or other agents) for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, or other proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[12]
Protocol for Paraffin-Embedded Xenograft Tissues:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a graded series of ethanol washes.
-
-
Permeabilization:
-
Incubate slides with Proteinase K to permeabilize the tissue.
-
-
TUNEL Reaction:
-
Incubate the slides with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotin-dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection:
-
Incubate the slides with a streptavidin-HRP conjugate, which binds to the biotinylated DNA.
-
Add DAB (3,3'-diaminobenzidine) substrate, which is converted by HRP into a brown precipitate at the site of DNA fragmentation.
-
-
Counterstaining and Visualization:
-
Counterstain the nuclei with hematoxylin or methyl green.
-
Dehydrate the slides and mount with a coverslip.
-
Visualize the stained tissue under a light microscope. Apoptotic cells will have dark brown nuclei.
-
Conclusion
This compound represents a promising therapeutic strategy for a variety of cancers by targeting the pro-survival chaperone Hsp27 and inducing apoptosis. Its ability to trigger ER stress and modulate key apoptotic pathways, both as a monotherapy and in combination with other agents, underscores its potential to overcome treatment resistance. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of Apatorsen as a novel anti-cancer agent. The visualization of the signaling pathways and experimental workflows offers a clear and concise understanding of its mechanism of action for researchers and drug development professionals.
References
- 1. Suppression of Heat Shock Protein 27 Using OGX-427 Induces Endoplasmic Reticulum Stress and Potentiates Heat Shock Protein 90 Inhibitors to Delay Castrate-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of heat shock protein 27 using OGX-427 induces endoplasmic reticulum stress and potentiates heat shock protein 90 inhibitors to delay castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A phase I dose-escalation study of apatorsen (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the role of Hsp27 in regulating apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heat shock protein 27 (HSP27): biomarker of disease and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSP27: Mechanisms of Cellular Protection Against Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Apatorsen Sodium and its Role in Combating Chemoresistance in Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ovarian cancer remains a significant clinical challenge, primarily due to the development of chemoresistance to standard platinum-based therapies. Heat shock protein 27 (Hsp27) has emerged as a key driver of this resistance, promoting cancer cell survival and inhibiting apoptosis. Apatorsen sodium (also known as OGX-427), a second-generation antisense oligonucleotide, is designed to specifically inhibit the production of Hsp27, thereby offering a promising strategy to re-sensitize ovarian cancer cells to chemotherapy. This technical guide provides an in-depth overview of the mechanism of action of Apatorsen, its impact on chemoresistance in ovarian cancer, and the underlying signaling pathways. The document summarizes key preclinical and clinical findings, details relevant experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Challenge of Chemoresistance in Ovarian Cancer
Epithelial ovarian cancer is the most lethal gynecological malignancy, with a high rate of recurrence and subsequent development of resistance to first-line chemotherapeutic agents such as cisplatin and paclitaxel.[1] This acquired resistance is a major obstacle to successful long-term treatment. Multiple molecular mechanisms contribute to chemoresistance, and one protein of significant interest is Heat shock protein 27 (Hsp27).
Hsp27, a molecular chaperone, is overexpressed in various cancers, including ovarian cancer, and its elevated levels are associated with advanced disease stage, poor prognosis, and resistance to chemotherapy.[1][2] Hsp27 exerts its pro-survival functions through multiple pathways, including the inhibition of apoptosis and the stabilization of key signaling proteins.[3] Therefore, targeting Hsp27 represents a rational therapeutic approach to overcome chemoresistance in ovarian cancer.
This compound is an investigational antisense oligonucleotide that specifically targets Hsp27 mRNA, leading to its degradation and a subsequent reduction in Hsp27 protein levels.[4] By downregulating Hsp27, Apatorsen aims to restore the sensitivity of cancer cells to chemotherapeutic agents.
Mechanism of Action: Hsp27 in Ovarian Cancer Chemoresistance
Hsp27 plays a multifaceted role in promoting chemoresistance in ovarian cancer cells. Its primary functions in this context include:
-
Inhibition of Apoptosis: Hsp27 can interfere with the intrinsic apoptotic pathway by preventing the release of cytochrome c from the mitochondria and inhibiting the activation of caspases.[5]
-
Modulation of Signaling Pathways: Hsp27 influences key survival signaling pathways, notably the PI3K/Akt pathway. Activation of the Akt pathway is known to promote cell survival and inhibit apoptosis.[3][6]
-
Regulation of Protein Folding and Stability: As a chaperone protein, Hsp27 helps to maintain the proper conformation of other proteins, including those involved in cell survival and resistance to stress induced by chemotherapy.
The upregulation of Hsp27 itself can be triggered by various cellular stressors, including chemotherapy, creating a feedback loop that further enhances resistance.
The COL11A1-DDR2/Integrin-Src-Akt Signaling Pathway
Recent research has elucidated an upstream signaling cascade that leads to the upregulation of Hsp27 in the tumor microenvironment of ovarian cancer.[1][7] This pathway involves the interaction of cancer cells with the extracellular matrix component collagen type XI alpha 1 (COL11A1).
References
- 1. HSP27 Knockdown Increases Cytoplasmic p21 and Cisplatin Sensitivity in Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. HSP27 Knockdown Increases Cytoplasmic p21 and Cisplatin Sensitivity in Ovarian Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I dose-escalation study of apatorsen (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Heat Shock Protein 27, a Novel Downstream Target of Collagen Type XI alpha 1, Synergizes with Fatty Acid Oxidation to Confer Cisplatin Resistance in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Establishing Apatorsen Sodium-Resistant Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing cancer cell lines with acquired resistance to Apatorsen sodium. This compound (also known as OGX-427) is an antisense oligonucleotide that targets Heat Shock Protein 27 (Hsp27), a key chaperone protein involved in cell survival and therapy resistance.[1][2][3][4] Understanding the mechanisms of resistance to this compound is crucial for the development of more effective cancer therapies.
Introduction to this compound and Hsp27
This compound is a second-generation antisense oligonucleotide designed to bind to Hsp27 mRNA, leading to the inhibition of Hsp27 protein production.[1][3] Hsp27 is overexpressed in numerous cancers and is associated with poor prognosis and resistance to treatment.[4][5] It functions as a molecular chaperone, protecting cells from various stressors, including chemotherapy and heat shock, thereby promoting cell survival.[4] By inhibiting Hsp27, Apatorsen aims to induce cancer cell death (apoptosis) and enhance the efficacy of other anticancer treatments.[2][4]
Core Concepts in Developing Drug Resistance
Acquired drug resistance in cancer cells typically develops over an extended period of repeated exposure to a therapeutic agent. This process often involves the selection and proliferation of a subpopulation of cells that have developed mechanisms to survive the drug's effects. Common methods for generating drug-resistant cell lines in vitro include continuous exposure to a constant drug concentration or treatment with gradually escalating doses.[6][7] The development of such cell lines can take anywhere from 6 to 12 months or even longer.
Key mechanisms of drug resistance in cancer cells are multifaceted and can include:
-
Altered Drug Target: Mutations or changes in the expression of the drug's molecular target.
-
Increased Drug Efflux: Overexpression of transporter proteins that pump the drug out of the cell.[8][9]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative pathways that compensate for the inhibited pathway.[8]
-
Enhanced DNA Repair Mechanisms: Increased capacity to repair DNA damage caused by the therapeutic agent.[9][10]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.[9][10]
Protocol for Establishing this compound-Resistant Cancer Cell Lines
This protocol outlines the steps for generating and initially characterizing this compound-resistant cancer cell lines.
I. Initial Cell Line Selection and IC50 Determination
-
Cell Line Selection: Choose a cancer cell line known to express Hsp27 and to be initially sensitive to this compound.
-
Parental Cell Culture: Culture the selected parental cancer cell line under standard conditions (e.g., in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator).[11]
-
Determine the Half-Maximal Inhibitory Concentration (IC50):
-
Seed the parental cells in 96-well plates at a density of 1 x 10^4 cells per well.[11]
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubate for a period relevant to the drug's mechanism (e.g., 48-72 hours).
-
Assess cell viability using an appropriate method, such as the MTT or CCK-8 assay.[12]
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%. This value will serve as the baseline for developing resistance.
-
II. Induction of this compound Resistance
Two primary methods can be employed:
-
Method A: Continuous Exposure to a Constant Concentration
-
Culture the parental cells in the continuous presence of this compound at a concentration equal to the IC50.
-
Initially, significant cell death is expected.
-
Continue to culture the surviving cells, replacing the medium with fresh, drug-containing medium every 2-3 days.
-
Once the cells resume a consistent growth rate, they can be considered for further analysis.
-
-
Method B: Stepwise Increase in Concentration (Dose Escalation)
-
Begin by culturing the parental cells in a medium containing a low concentration of this compound (e.g., IC10-IC20, the concentration that inhibits growth by 10-20%).[11]
-
Culture the cells for 2-3 weeks or until they exhibit a stable growth rate.
-
Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).[11]
-
Repeat this process of gradual dose escalation. It is advisable to cryopreserve cells at each resistance level.[13]
-
The process can take several months to achieve a significantly resistant cell line (e.g., with a >3-fold increase in IC50).[14]
-
III. Confirmation and Characterization of Resistance
-
Determine the IC50 of the Resistant Cell Line: Once a resistant cell population is established, perform a cell viability assay to determine its IC50 for this compound. A significant increase in the IC50 value compared to the parental cell line confirms the acquisition of resistance.[11]
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
-
Molecular Characterization:
-
Hsp27 Expression: Analyze the expression of Hsp27 protein and mRNA levels in both parental and resistant cell lines using Western blotting and qRT-PCR, respectively.
-
Signaling Pathway Analysis: Investigate potential mechanisms of resistance by examining key signaling pathways. Hsp27 is known to interact with pathways regulating apoptosis and cell proliferation.[5][15] Techniques such as Western blotting can be used to assess the phosphorylation status and total protein levels of key components of pathways like PI3K/Akt, MAPK, and NF-κB.[15][16]
-
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | 1.5 | 1 |
| Apatorsen-Resistant Subline 1 | 5.2 | 3.5 |
| Apatorsen-Resistant Subline 2 | 10.8 | 7.2 |
Table 2: Experimental Parameters for Establishing this compound-Resistant Cell Lines
| Parameter | Method A: Continuous Exposure | Method B: Dose Escalation |
| Starting Concentration | IC50 of parental cells | IC10-IC20 of parental cells |
| Treatment Duration | Continuous for several months | Stepwise increases every 2-3 weeks |
| Concentration Increments | N/A | 1.5 to 2-fold increase per step |
| Monitoring | Cell morphology and growth rate | Cell morphology, growth rate, and periodic IC50 determination |
| Endpoint | Stable growth in the presence of the IC50 concentration | Significant (e.g., >3-fold) and stable increase in IC50 |
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for establishing this compound-resistant cancer cell lines.
Caption: Simplified signaling pathway of this compound and its target, Hsp27.
Troubleshooting and Considerations
-
High Cell Death: If excessive cell death occurs, especially in the initial stages, consider reducing the starting concentration of this compound.
-
Slow Growth: Resistant cells may exhibit a slower growth rate than parental cells. Ensure optimal culture conditions are maintained.
-
Clonal Selection: The resulting resistant population may be heterogeneous. Consider single-cell cloning to establish a homogenous resistant cell line.[14]
-
Mechanism of Resistance: Resistance to Apatorsen may not solely be due to alterations in Hsp27. It is crucial to investigate a broad range of potential resistance mechanisms. This can include the upregulation of other heat shock proteins or the activation of compensatory pro-survival pathways.[10][17]
By following these protocols and considering the outlined principles, researchers can successfully establish and characterize this compound-resistant cancer cell lines, providing valuable tools for advancing cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Heat shock protein 27 promotes cell proliferation through activator protein-1 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 9. ejcmpr.com [ejcmpr.com]
- 10. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mechanistic insights into heat shock protein 27, a potential therapeutic target for cardiovascular diseases [frontiersin.org]
- 16. Mechanistic insights into heat shock protein 27, a potential therapeutic target for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apatorsen Sodium in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Apatorsen sodium (OGX-427), an antisense oligonucleotide targeting Heat Shock Protein 27 (Hsp27), in preclinical mouse xenograft models. The following sections detail the mechanism of action, dosage and administration data from various studies, and standardized protocols for conducting in vivo experiments.
Mechanism of Action
This compound is a second-generation antisense oligonucleotide designed to specifically bind to the mRNA of Hsp27, a chaperone protein frequently overexpressed in various cancers. This binding leads to the degradation of Hsp27 mRNA, thereby inhibiting the synthesis of the Hsp27 protein. The downregulation of Hsp27 has been shown to induce apoptosis in tumor cells and enhance their sensitivity to conventional cytotoxic therapies. A key mechanism involves the disruption of Hsp27's protective interaction with the Akt signaling pathway. By inhibiting Hsp27, Apatorsen promotes the dephosphorylation of Akt, a critical regulator of cell survival, leading to the activation of downstream apoptotic cascades.
Signaling Pathway of this compound
Caption: Apatorsen inhibits Hsp27, leading to Akt/mTOR pathway suppression and apoptosis induction.
Quantitative Data on this compound Dosage and Administration
The following tables summarize the dosage and administration of this compound in various mouse xenograft models as reported in preclinical studies.
Table 1: this compound in Prostate Cancer Xenograft Models
| Mouse Model | Cancer Cell Line | Dosage | Administration Route | Treatment Schedule | Outcome |
| Nude Mice | Castration-Resistant Prostate Cancer (CRPC) | 12.5 mg/kg | Intraperitoneal (i.p.) | Daily for 5 weeks | Inhibition of tumor progression[1] |
Table 2: this compound in Colon Cancer Xenograft Models
| Mouse Model | Cancer Cell Line | Dosage | Administration Route | Treatment Schedule | Outcome |
| Nude Mice | SW480 | 10 mg/kg | Intraperitoneal (i.p.) | Three times a week for 3 weeks (in combination with 5-FU) | Enhanced sensitivity to 5-FU chemotherapy[2][3] |
Experimental Protocols
This section provides a generalized protocol for conducting a mouse xenograft study to evaluate the efficacy of this compound. This protocol should be adapted based on the specific cell line, mouse strain, and experimental goals.
I. Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line with documented Hsp27 expression. Examples include PC-3 (prostate), SW480 (colon), A549 (lung), and MDA-MB-231 (breast).
-
Cell Culture: Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Viability: Assess cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
Resuspension: Resuspend the cell pellet in a sterile, serum-free medium or PBS at the desired concentration for injection (typically 1 x 10⁶ to 5 x 10⁶ cells per 100 µL). For subcutaneous injections, a 1:1 mixture with Matrigel can enhance tumor take rate.
II. Animal Model and Tumor Implantation
-
Animal Selection: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, to prevent rejection of the human tumor xenograft. House the animals in a specific pathogen-free facility.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Tumor Implantation (Subcutaneous Model):
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Inject the prepared cell suspension (typically 100 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
Monitor the animals for tumor growth.
-
III. This compound Administration
-
Reconstitution: Reconstitute this compound in a sterile, pyrogen-free vehicle, such as sterile saline or PBS, to the desired stock concentration.
-
Dosage Calculation: Calculate the required dose for each mouse based on its body weight.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the calculated volume of this compound solution into the peritoneal cavity using a 27- or 30-gauge needle.
-
Intravenous (i.v.) Injection: For intravenous administration, inject the solution into the tail vein. This may require warming the tail to dilate the veins.
-
-
Treatment Schedule: The treatment schedule will depend on the experimental design. Based on published studies, a regimen of daily or three-times-weekly injections is common.
IV. Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of overall health and potential toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress, toxicity, or changes in behavior.
-
Endpoint: At the end of the study (defined by a predetermined tumor volume, time point, or signs of morbidity), euthanize the mice according to approved institutional guidelines.
-
Tissue Collection: Excise the tumors and, if required, other organs. A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot for Hsp27 expression) and another portion fixed in formalin for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
Experimental Workflow for a Mouse Xenograft Study
Caption: Workflow for an in vivo study of this compound in a mouse xenograft model.
References
Application Notes and Protocols for Western Blot Analysis of Hsp27 Knockdown Following Apatorsen Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatorsen Sodium (also known as OGX-427) is a second-generation antisense oligonucleotide designed to specifically inhibit the production of Heat Shock Protein 27 (Hsp27).[1] Hsp27 is a molecular chaperone that is frequently overexpressed in a variety of human cancers and is associated with treatment resistance and poor prognosis. By targeting Hsp27, Apatorsen aims to induce cancer cell apoptosis and enhance the efficacy of conventional chemotherapies. This document provides a detailed protocol for the quantification of Hsp27 protein knockdown in cancer cells following treatment with this compound using Western blot analysis.
Mechanism of Action of this compound and the Role of Hsp27
Apatorsen is an antisense oligonucleotide that binds to the messenger RNA (mRNA) of Hsp27, leading to its degradation and thereby inhibiting the synthesis of the Hsp27 protein.[1] Hsp27 plays a crucial role in cell survival by inhibiting apoptosis through multiple pathways. It can interfere with the mitochondrial (intrinsic) pathway of apoptosis by preventing the release of cytochrome c and can also inhibit the activation of caspases. Furthermore, Hsp27 is involved in the activation of pro-survival signaling pathways such as the Akt and NF-κB pathways. The knockdown of Hsp27 by Apatorsen is expected to sensitize cancer cells to apoptotic stimuli.
Data Presentation
Quantitative Analysis of Hsp27 Knockdown by this compound
The following table summarizes the dose-dependent effect of Apatorsen on Hsp27 protein levels in SW480 human colon cancer cells, as determined by Western blot analysis after 48 hours of treatment. The data is adapted from Yoo et al., 2017.[2]
| Apatorsen Concentration (nM) | Relative Hsp27 Protein Level (%) | Fold Reduction vs. Control |
| 0 (Control) | 100 | 1.00 |
| 1 | 80.6 | 1.24 |
| 10 | 47.7 | 2.10 |
| 100 | 35.7 | 2.80 |
Experimental Protocols
Detailed Methodology for Western Blot Analysis of Hsp27
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, quantification, and Western blot analysis to determine the extent of Hsp27 knockdown.
Materials and Reagents:
-
Cell Culture:
-
Cancer cell line of interest (e.g., SW480, PC-3, LNCaP)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
-
This compound Treatment:
-
This compound (OGX-427)
-
Control oligonucleotide (scrambled sequence)
-
-
Protein Extraction:
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
-
Protein Quantification:
-
BCA Protein Assay Kit
-
-
SDS-PAGE and Western Blotting:
-
4-20% precast polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-Hsp27 polyclonal antibody or Mouse anti-Hsp27 monoclonal antibody
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Procedure:
-
Cell Culture and Treatment:
-
Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere and reach 60-70% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) and a control oligonucleotide for the desired time period (e.g., 48 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples for loading by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto a 4-20% polyacrylamide gel. Include a protein molecular weight marker in one lane.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against Hsp27 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Quantification:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Hsp27 band intensity to the intensity of the loading control (e.g., β-actin or GAPDH).
-
Express the results as a percentage of the untreated control.
-
Mandatory Visualizations
Caption: Experimental workflow for quantifying Hsp27 knockdown.
Caption: Hsp27's role in inhibiting apoptosis.
Caption: Hsp27's involvement in pro-survival signaling pathways.
References
Application Notes and Protocols: Assessing Apoptosis with TUNEL Assay after Apatorsen Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatorsen Sodium (also known as OGX-427) is a second-generation antisense oligonucleotide designed to inhibit the expression of Heat Shock Protein 27 (Hsp27).[1][2] Hsp27 is a molecular chaperone that is frequently overexpressed in a wide range of human cancers, contributing to tumor progression, metastasis, and resistance to therapy.[3][4] A key mechanism by which Hsp27 promotes cancer cell survival is through the inhibition of apoptosis (programmed cell death).[3][4][5] By suppressing Hsp27 expression, Apatorsen aims to induce apoptosis in cancer cells and enhance their sensitivity to conventional cytotoxic treatments.[1][2]
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method for detecting DNA fragmentation, which is a hallmark of the late stages of apoptosis.[6][7][8] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the incorporation of labeled deoxynucleotides at the 3'-hydroxyl ends of fragmented DNA.[7] This allows for the identification and quantification of apoptotic cells within a cell population.[9] These application notes provide a detailed protocol for utilizing the TUNEL assay to assess the pro-apoptotic effects of this compound in cancer cell lines.
Mechanism of Action: Apatorsen and Hsp27 in Apoptosis
Hsp27 exerts its anti-apoptotic effects through multiple signaling pathways. It can inhibit the activation of caspases, key executioner enzymes in the apoptotic cascade.[3] Furthermore, Hsp27 can interact with and inhibit pro-apoptotic proteins such as Daxx, thereby preventing the activation of the apoptosis signal-regulating kinase 1 (ASK1)-JNK pathway.[10] Hsp27 also plays a role in promoting cell survival by activating the PI3K/Akt signaling pathway.[11]
Apatorsen, by binding to the mRNA of Hsp27, prevents its translation into a functional protein. The resulting downregulation of Hsp27 relieves the inhibition on apoptotic pathways, leading to an increase in cancer cell death.
Data Presentation
The following table provides illustrative quantitative data on the induction of apoptosis by Apatorsen as measured by the TUNEL assay in a hypothetical cancer cell line. This data is representative of expected outcomes based on published literature, which indicates a significant increase in apoptosis following Hsp27 inhibition.[5][10]
| Treatment Group | Apatorsen Concentration | Percentage of TUNEL-Positive Cells (%) |
| Vehicle Control | 0 nM | 5.2 ± 1.5 |
| Apatorsen | 100 nM | 25.8 ± 3.2 |
| Apatorsen | 200 nM | 48.6 ± 4.1 |
Note: The data presented in this table is for illustrative purposes and should be confirmed experimentally.
Experimental Protocols
This section provides a detailed protocol for assessing apoptosis in cultured cancer cells treated with this compound using a fluorescence-based TUNEL assay. The protocol is adaptable for both adherent and suspension cell lines.
Materials and Reagents
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.25% Triton™ X-100 in PBS)
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DNase I (for positive control)
-
Nuclease-free water
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Experimental Workflow
Step-by-Step Protocol
1. Cell Seeding and Treatment:
-
For adherent cells: Seed cells onto sterile coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
For suspension cells: Seed cells in a multi-well plate or culture flasks at an appropriate density.
-
Treat the cells with the desired concentrations of this compound. Include a vehicle-treated control group. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
2. Preparation of Control Samples:
-
Positive Control: After the fixation and permeabilization steps, treat a separate set of untreated cells with DNase I (e.g., 1 U/µL in reaction buffer) for 30 minutes at room temperature to induce DNA strand breaks.
-
Negative Control: For another set of untreated cells, perform the entire TUNEL protocol but omit the TdT enzyme from the reaction mixture.
3. Cell Fixation and Permeabilization:
-
For adherent cells:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add a sufficient volume of Fixation Solution to cover the cells and incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add Permeabilization Solution and incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with deionized water.
-
-
For suspension cells:
-
Centrifuge the cells to pellet them and discard the supernatant.
-
Resuspend the cell pellet in PBS and centrifuge again.
-
Resuspend the cells in Fixation Solution and incubate for 15-20 minutes at room temperature.
-
Centrifuge and discard the supernatant. Wash the cells twice with PBS.
-
Resuspend the cells in Permeabilization Solution and incubate for 10-15 minutes at room temperature.
-
Centrifuge and wash the cells twice with deionized water.
-
4. TUNEL Reaction:
-
Prepare the TUNEL reaction cocktail according to the manufacturer's instructions. This typically involves mixing the TdT enzyme, labeled dUTPs, and reaction buffer.
-
Remove the final wash solution from the cells.
-
Add the TUNEL reaction cocktail to each sample, ensuring the cells are completely covered.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
5. Detection and Analysis:
-
Stop the reaction by washing the cells twice with PBS.
-
For adherent cells: Mount the coverslips onto microscope slides using mounting medium containing a nuclear counterstain like DAPI.
-
For suspension cells: Resuspend the cells in a small volume of PBS and apply a drop to a microscope slide. Allow to air dry slightly and then apply a coverslip with mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (the color depends on the label used, e.g., green for FITC-dUTP), while all cell nuclei will be stained by DAPI (blue).
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in several random fields of view for each sample.
Troubleshooting
| Issue | Possible Cause | Solution |
| No signal in positive control | Inactive TdT enzyme or DNase I. | Use fresh reagents and ensure proper storage conditions. |
| High background in negative control | Non-specific binding of labeled nucleotides. | Ensure proper washing steps and consider using a blocking solution. |
| Weak signal in treated samples | Insufficient permeabilization or low levels of apoptosis. | Optimize permeabilization time or reagent concentration. Increase treatment duration or Apatorsen concentration. |
| Uneven staining | Cells detached during processing. | Handle cells gently during washing steps. For adherent cells, consider coating coverslips with an adhesive substrate. |
References
- 1. New HSP27 inhibitors efficiently suppress drug resistance development in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Like Small Molecule HSP27 Functional Inhibitor Sensitizes Lung Cancer Cells to Gefitinib or Cisplatin by Inducing Altered Cross-Linked Hsp27 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer nsclc cells: Topics by Science.gov [science.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. a549 lung cancer: Topics by Science.gov [science.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Co-targeting stress-activated Hsp27 and autophagy as a combinatorial strategy to amplify endoplasmic reticular stress in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Delivery of Apatorsen Sodium in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery methods for Apatorsen sodium (OGX-427), a second-generation antisense oligonucleotide targeting Heat Shock Protein 27 (Hsp27), in preclinical research. The protocols included are based on findings from various preclinical studies investigating the therapeutic potential of Apatorsen in different cancer models.
Introduction
This compound is an investigational antisense therapeutic designed to inhibit the production of Hsp27, a chaperone protein implicated in tumor cell survival, progression, and resistance to therapy.[1][2] Preclinical in vivo studies are crucial for evaluating the efficacy, pharmacokinetics, and optimal delivery methods of Apatorsen before clinical application. This document outlines established protocols for the in vivo administration of Apatorsen in various preclinical cancer models, with a focus on xenograft studies in mice.
Data Presentation: In Vivo Delivery Parameters of this compound
The following table summarizes the quantitative data from preclinical studies on the in vivo delivery of this compound in different cancer models.
| Cancer Model | Animal Model | Administration Route | Dosage | Dosing Frequency | Reference |
| Non-Small Cell Lung Cancer (A549 Xenograft) | Mice | Intraperitoneal (IP) | 10 mg/kg | Three times a week | [3] |
| Pancreatic Cancer (MiaPaCa-2 Xenograft) | Mice | Intraperitoneal (IP) | Not explicitly stated | Not explicitly stated | [4] |
| Bladder Cancer | Not specified | Not specified | Not specified | Not specified | [5] |
| Breast Cancer | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: In Vivo Delivery of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol is adapted from a study evaluating the efficacy of Apatorsen in combination with erlotinib in an A549 NSCLC xenograft mouse model.[3]
Materials:
-
This compound (OGX-427)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or saline solution
-
A549 human non-small cell lung cancer cells
-
Immunocompromised mice (e.g., athymic nude mice)
-
Sterile syringes and needles (27-30 gauge)
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture and Xenograft Implantation:
-
Culture A549 cells in appropriate media until they reach the desired confluence.
-
Harvest and resuspend the cells in a sterile solution (e.g., PBS or Matrigel).
-
Subcutaneously inject the A549 cell suspension into the flank of each immunocompromised mouse.
-
Monitor the mice for tumor growth.
-
-
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound in sterile PBS or saline to the desired stock concentration.
-
Further dilute the stock solution to the final administration concentration of 10 mg/kg, considering the average weight of the mice.
-
-
Administration of this compound:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound via intraperitoneal (IP) injection at a dosage of 10 mg/kg.
-
Perform the injections three times a week for the duration of the study.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Hsp27 expression levels, histological analysis).
-
Protocol 2: General Protocol for Intraperitoneal (IP) Administration in Mice
This protocol provides a general guideline for performing intraperitoneal injections in mice.
Procedure:
-
Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or using a restraint device.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Insert a 27-gauge or smaller needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, which would indicate entry into the bladder, a vessel, or intestine.
-
Delivery: Inject the Apatorsen solution slowly into the peritoneal cavity.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Visualization of Signaling Pathways and Experimental Workflows
Hsp27 Signaling Pathway and Apatorsen's Mechanism of Action
Heat shock protein 27 (Hsp27) is a key chaperone protein that, under conditions of cellular stress, becomes phosphorylated and plays a crucial role in promoting cell survival and inhibiting apoptosis.[6][7][8] It can interfere with the apoptotic cascade at multiple points, including upstream of the mitochondria by preventing the release of cytochrome c, and downstream by inhibiting the activation of caspases.[6][9] Apatorsen, as an antisense oligonucleotide, binds to the mRNA of Hsp27, leading to its degradation and thereby preventing the synthesis of the Hsp27 protein. This reduction in Hsp27 levels sensitizes cancer cells to apoptosis induced by chemotherapy or other targeted agents.
Caption: Hsp27 signaling and Apatorsen's inhibitory mechanism.
Experimental Workflow for In Vivo Apatorsen Delivery
The following diagram illustrates the typical workflow for a preclinical study investigating the in vivo efficacy of this compound in a xenograft mouse model.
Caption: Workflow for Apatorsen in vivo preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsp27 Inhibition with OGX-427 Sensitizes Non-Small Cell Lung Cancer Cells to Erlotinib and Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Models for Bladder Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HSP27: Mechanisms of Cellular Protection Against Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the role of Hsp27 in regulating apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Death versus survival: functional interaction between the apoptotic and stress-inducible heat shock protein pathways [jci.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing siRNA as a Control in Apatorsen Sodium Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of small interfering RNA (siRNA) as a crucial control in experiments investigating the effects of Apatorsen Sodium (also known as OGX-427). Apatorsen is a second-generation antisense oligonucleotide designed to inhibit the expression of Heat shock protein 27 (Hsp27), a chaperone protein implicated in cancer cell survival and treatment resistance.[1][2][3][4] Proper experimental design with appropriate controls is paramount to generating robust and interpretable data.
Introduction to Apatorsen and the Role of Controls
This compound is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide that specifically binds to the mRNA of Hsp27, leading to its degradation and a subsequent reduction in Hsp27 protein levels.[2][4] Hsp27 plays a significant role in inhibiting apoptosis (programmed cell death) through various signaling pathways.[5][6][7][8] By downregulating Hsp27, Apatorsen aims to sensitize cancer cells to apoptosis-inducing stimuli, such as chemotherapy.[1][3]
Given that Apatorsen is a sequence-specific oligonucleotide, it is essential to differentiate its intended on-target effects from any potential off-target or non-specific effects. This is achieved through the use of carefully designed control oligonucleotides. While a non-targeting scrambled siRNA is a standard negative control in many RNA interference experiments, for antisense oligonucleotides like Apatorsen, a mismatch control is also highly recommended.[9]
-
Mismatch Control siRNA: This control has a sequence similar to Apatorsen but contains several base mismatches. This design helps to ensure that the observed effects of Apatorsen are due to its specific sequence and not just the presence of a foreign oligonucleotide of similar chemistry.[9]
Data Presentation
The following tables summarize quantitative data from representative in vitro experiments evaluating the efficacy of Apatorsen.
Table 1: Dose-Dependent Inhibition of Hsp27 Protein Expression by Apatorsen in SW480 Human Colon Cancer Cells
| Treatment Group | Concentration (nM) | Relative Hsp27 Protein Level (%) (Mean ± SD) |
| Untreated Control | 0 | 100 ± 5.0 |
| Scrambled Control | 100 | 98 ± 4.5 |
| Apatorsen | 1 | 80.6 ± 6.2 |
| Apatorsen | 10 | 47.7 ± 5.1 |
| Apatorsen | 100 | 35.7 ± 4.8 |
Data is representative and compiled from studies demonstrating dose-dependent Hsp27 knockdown.[11]
Table 2: Effect of Apatorsen on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Apatorsen IC50 (µM) (72h) |
| U87MG | Glioblastoma | ~25 |
| SK-MEL-28 | Melanoma | ~30 |
| SK-OV-3 | Ovarian Cancer | ~45 |
| A549 | Lung Cancer | >50 |
IC50 values can vary depending on the cell line and experimental conditions. The data presented are illustrative examples.[12]
Table 3: Induction of Apoptosis by Apatorsen Treatment
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| UMUC-3 | Untreated Control | 5% |
| UMUC-3 | Scrambled Control (100 nM) | 6% |
| UMUC-3 | Apatorsen (100 nM) | 25% |
Data is representative of studies showing apoptosis induction following Hsp27 knockdown.[3]
Mandatory Visualizations
Hsp27 Anti-Apoptotic Signaling Pathway
Caption: Hsp27 anti-apoptotic signaling pathway and the mechanism of Apatorsen action.
Experimental Workflow for this compound Evaluation
Caption: General experimental workflow for evaluating the in vitro effects of this compound.
Experimental Protocols
Protocol 1: Transfection of this compound and Control siRNAs
This protocol is optimized for the transfection of 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotides like Apatorsen.
Materials:
-
Cancer cell line of interest (e.g., SW480, UMUC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® RNAiMAX Transfection Reagent (or similar cationic lipid-based reagent)
-
This compound
-
Mismatch control siRNA
-
Scrambled control siRNA
-
6-well tissue culture plates
-
Nuclease-free water and microtubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Oligonucleotide Preparation: On the day of transfection, dilute Apatorsen and control siRNAs in Opti-MEM® to the desired final concentration (e.g., 10-100 nM). Mix gently.
-
Transfection Reagent Preparation: In a separate tube, dilute the Lipofectamine® RNAiMAX reagent in Opti-MEM® according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted oligonucleotides with the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the oligonucleotide-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the downstream assay.
Protocol 2: Western Blotting for Hsp27 Protein Expression
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: anti-Hsp27
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Hsp27 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels, normalized to the loading control.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Hsp27 mRNA Expression
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR® Green PCR Master Mix
-
Primers for Hsp27 and a reference gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
RT-qPCR: Set up the RT-qPCR reaction with SYBR® Green Master Mix, cDNA, and the specific primers for Hsp27 and the reference gene.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in Hsp27 mRNA expression, normalized to the reference gene.
Protocol 4: Cell Viability (MTT) Assay
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with Apatorsen and controls as described in Protocol 1.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Apatorsen and controls as described in Protocol 1.
-
Cell Harvesting: At the end of the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Hsp27 knockdown using nucleotide-based therapies inhibit tumor growth and enhance chemotherapy in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I dose-escalation study of apatorsen (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Hsp27 in Chemotherapy Resistance [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Tumor Growth in Mice Treated with Apatorsen Sodium
Introduction
Apatorsen (also known as OGX-427) is a second-generation antisense oligonucleotide specifically designed to inhibit the production of Heat Shock Protein 27 (Hsp27).[1][2][3] Hsp27 is a crucial chaperone protein that is overexpressed in numerous cancers, including prostate, lung, breast, and pancreatic cancer.[3][4] Its elevated expression is associated with tumor progression, resistance to therapy, and poor clinical outcomes by regulating cell survival pathways.[5][6] Apatorsen works by binding to Hsp27 messenger RNA (mRNA), leading to its degradation and subsequently preventing the synthesis of the Hsp27 protein.[1][2] This action can induce cancer cell apoptosis and sensitize tumors to conventional chemotherapy agents.[3][4][7]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively monitor the antitumor activity of Apatorsen Sodium in preclinical mouse models, focusing on xenograft tumor growth.
Mechanism of Action: Hsp27 Inhibition by Apatorsen
Under cellular stress conditions (e.g., chemotherapy, heat shock), Hsp27 is activated and plays a cytoprotective role. It functions as a molecular chaperone, preventing the aggregation of denatured proteins and inhibiting the apoptotic cascade, thereby promoting cell survival.[5][6] Apatorsen disrupts this survival mechanism. By preventing the translation of Hsp27 mRNA, it reduces the levels of Hsp27 protein, leaving cancer cells more vulnerable to stress-induced apoptosis.[4]
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Mouse Model
This protocol outlines the procedure for establishing a subcutaneous tumor model, a common method for evaluating the efficacy of anticancer agents.
1. Cell Line Selection and Preparation:
- Choose a relevant human cancer cell line (e.g., SW480 colon cancer, PC-3 prostate cancer) that ideally expresses high levels of Hsp27.[7]
- For bioluminescence imaging (Protocol 4), cells must be stably transfected to express a luciferase reporter gene (e.g., firefly luciferase).[8][9]
- Culture cells to 80-90% confluency under standard conditions.
- On the day of injection, harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and resuspend in ice-cold PBS or a suitable matrix (e.g., Matrigel) at a final concentration of 1-10 x 10⁶ cells per 100 µL.[9] Keep the cell suspension on ice.
2. Animal Handling and Implantation:
- Use immunocompromised mice (e.g., Nude, SCID) to prevent rejection of human tumor cells.[8]
- Anesthetize the mouse using a standard method (e.g., isoflurane inhalation).[10]
- Using a 27-gauge needle, inject the 100 µL cell suspension subcutaneously into the flank of the mouse.[9]
- Monitor the mice for recovery from anesthesia and general well-being.[10]
Protocol 2: Administration of this compound
1. Reagent Preparation:
- Reconstitute this compound in sterile PBS or saline to the desired stock concentration.
- Prepare vehicle control (e.g., sterile PBS) and any combination therapy agents (e.g., 5-FU).[7]
2. Dosing and Administration:
- Once tumors are palpable or have reached a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, Apatorsen, Chemotherapy, Apatorsen + Chemotherapy).[11]
- Administer Apatorsen via intraperitoneal (i.p.) or intravenous (i.v.) injection. Dosing schedules from preclinical studies can be adapted, for example, multiple times per week.[7]
- Record the body weight of each mouse at least twice weekly to monitor for toxicity.[10]
Protocol 3: Tumor Growth Monitoring by Caliper Measurement
This is the standard method for measuring subcutaneous tumors.[12]
1. Measurement Procedure:
- Anesthetize mice if necessary to ensure accurate measurements, though it is often done in restrained, conscious animals.[10]
- Using a digital caliper, measure the longest diameter (length, L) and the perpendicular shorter diameter (width, W) of the tumor.[10][11]
- Perform measurements 2-3 times per week.[13][14]
2. Volume Calculation:
- Calculate the tumor volume using the modified ellipsoid formula: Volume = 0.5 x (L x W²) .[10][15]
- Record the measurements and calculated volumes for each mouse over time.
3. Humane Endpoints:
- Euthanasia is required when tumors reach a predetermined maximum size (e.g., 10-15% of body weight, or a diameter of ~1.5-2.0 cm), or if the tumor ulcerates or impairs the animal's mobility or well-being.[13][16]
Protocol 4: Tumor Growth Monitoring by Bioluminescence Imaging (BLI)
BLI is a non-invasive method that allows for the sensitive, longitudinal tracking of tumor burden, especially for orthotopic or metastatic models.[17][18][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A phase I dose-escalation study of apatorsen (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spectralinvivo.com [spectralinvivo.com]
- 9. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 14. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 15. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animalcare.jhu.edu [animalcare.jhu.edu]
- 17. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Apatorsen Sodium for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apatorsen Sodium (also known as OGX-427) in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a second-generation antisense oligonucleotide.[1] Its primary mechanism of action is to specifically bind to the messenger RNA (mRNA) of Heat Shock Protein 27 (Hsp27), leading to the degradation of the Hsp27 mRNA and subsequent inhibition of Hsp27 protein production.[1] Hsp27 is a chaperone protein that is often overexpressed in cancer cells and plays a crucial role in promoting cell survival and resistance to therapy by inhibiting apoptosis (programmed cell death).[2][3] By reducing Hsp27 levels, Apatorsen can induce apoptosis and sensitize cancer cells to other cytotoxic agents.[1]
Q2: What is a typical effective concentration range for this compound in in vitro studies?
The effective concentration of this compound can vary significantly depending on the cell line, the duration of the experiment, and the specific endpoint being measured (e.g., Hsp27 protein reduction, cell viability, apoptosis induction). Based on available literature, concentrations ranging from the low nanomolar (nM) to the low micromolar (µM) range have been used. For example, in SW480 human colon cancer cells, Apatorsen concentrations of 1 nM, 10 nM, and 100 nM were shown to effectively suppress Hsp27 protein levels in a dose-dependent manner.[2][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I deliver this compound into my cells in culture?
Being an oligonucleotide, this compound typically requires a transfection reagent to efficiently cross the cell membrane. Cationic lipid-based transfection reagents, such as Lipofectamine, are commonly used for this purpose. The specific protocol for transfection should be optimized for your cell line to ensure high transfection efficiency and minimal cytotoxicity.
Q4: What are the expected outcomes of successful this compound treatment in cancer cell lines?
Successful treatment with this compound should lead to a measurable decrease in Hsp27 protein levels. Downstream effects can include:
-
Inhibition of cell proliferation.
-
Induction of apoptosis.[1]
-
Increased sensitivity to chemotherapeutic agents.[1]
Q5: What control experiments should I include when working with this compound?
To ensure that the observed effects are due to the specific antisense activity of Apatorsen and not due to off-target or non-specific effects of the oligonucleotide, it is essential to include the following controls:
-
Untreated Control: Cells that do not receive any treatment.
-
Transfection Reagent Control: Cells treated with the transfection reagent alone to assess any cytotoxic effects of the delivery vehicle.
-
Scrambled Oligonucleotide Control: A non-targeting oligonucleotide with a similar length and backbone chemistry to Apatorsen but with a scrambled sequence that should not bind to the Hsp27 mRNA. This control helps to distinguish sequence-specific antisense effects from non-specific effects of oligonucleotides.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant reduction in Hsp27 protein levels | 1. Suboptimal Transfection Efficiency: The this compound may not be entering the cells effectively. 2. Incorrect Apatorsen Concentration: The concentration used may be too low for the specific cell line. 3. Degradation of Apatorsen: Improper storage or handling may have led to the degradation of the oligonucleotide. 4. High Hsp27 Expression and Stability: The target cell line may have very high basal levels of Hsp27 or a slow protein turnover rate. | 1. Optimize the transfection protocol by varying the ratio of Apatorsen to transfection reagent, cell density at the time of transfection, and incubation time. Confirm transfection efficiency using a fluorescently labeled control oligonucleotide. 2. Perform a dose-response experiment with a wider range of Apatorsen concentrations (e.g., 1 nM to 1 µM). 3. Ensure this compound is stored and handled according to the manufacturer's instructions, typically protected from light and at a low temperature. 4. Increase the incubation time with Apatorsen to allow for more significant protein knockdown. |
| High Cell Toxicity or Death in Control Wells | 1. Toxicity of Transfection Reagent: The transfection reagent itself may be causing cytotoxicity. 2. Toxicity of the Oligonucleotide: At high concentrations, oligonucleotides can induce non-specific toxicity. | 1. Perform a dose-response of the transfection reagent alone to determine the maximum non-toxic concentration for your cell line. 2. Reduce the concentration of the scrambled control oligonucleotide to match the lowest effective concentration of Apatorsen. Ensure that the observed toxicity with Apatorsen is significantly higher than with the scrambled control at the same concentration. |
| Inconsistent or Variable Results Between Experiments | 1. Variations in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. 2. Inconsistent Transfection Efficiency: Minor variations in the transfection procedure can lead to different levels of Apatorsen uptake. 3. Assay Variability: Inconsistent timing or execution of downstream assays (e.g., Western blot, cell viability assay). | 1. Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density. 2. Prepare a master mix of the transfection complex to add to replicate wells to minimize pipetting errors. 3. Standardize all assay protocols and ensure consistent incubation times and reagent concentrations. |
| Apatorsen shows lower efficacy in vitro compared to published in vivo data | 1. Differences in Biological Environment: The in vitro environment lacks the complexity of a tumor microenvironment, including interactions with other cell types and the immune system, which can influence drug efficacy.[5] 2. Differences in Drug Exposure: The duration and concentration of drug exposure can be very different between a cell culture dish and a living organism.[5] | 1. Consider more complex in vitro models such as 3D spheroids or co-culture systems to better mimic the in vivo environment. 2. While direct replication is difficult, consider longer-term exposure to lower concentrations of Apatorsen in your in vitro experiments to better simulate in vivo pharmacokinetics.[6] |
Quantitative Data
The following table summarizes the effective concentrations of this compound from a study on the human colon cancer cell line SW480. It is important to note that these concentrations were used to assess the sensitization to the chemotherapeutic agent 5-Fluorouracil (5-FU) and not as a standalone treatment for determining Apatorsen's IC50.
| Cell Line | Treatment | Endpoint | Effective Apatorsen Concentration | Outcome | Reference |
| SW480 (Human Colon Cancer) | This compound for 48 hours | Hsp27 Protein Suppression | 1 nM, 10 nM, 100 nM | Dose-dependent reduction in Hsp27 protein levels (13.4%, 39%, and 49.5% reduction, respectively). | [2][4] |
| SW480 (Human Colon Cancer) | This compound followed by 5-FU for 48 hours | 5-FU IC50 | 1 nM, 10 nM, 100 nM | Apatorsen treatment reduced the IC50 of 5-FU to 58.3%, 42.3%, and 34.4% of the control, respectively. | [2][4] |
Experimental Protocols
Protocol 1: Determination of this compound Efficacy on Hsp27 Knockdown by Western Blot
This protocol outlines the steps to treat cells with this compound and subsequently measure the level of Hsp27 protein.
Materials:
-
Cancer cell line of interest (e.g., SW480)
-
Complete cell culture medium
-
This compound
-
Scrambled control oligonucleotide
-
Cationic lipid transfection reagent (e.g., Lipofectamine)
-
Serum-free medium (e.g., Opti-MEM)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Hsp27
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of Transfection Complexes: a. For each well, dilute the desired amount of this compound or scrambled control oligonucleotide into serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted oligonucleotide and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: a. Gently aspirate the culture medium from the cells and wash once with PBS. b. Add fresh, serum-free medium to each well. c. Add the transfection complexes dropwise to the cells. d. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. e. After the incubation, add complete medium to the wells.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours) to allow for Hsp27 knockdown.
-
Cell Lysis: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at high speed at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane. b. Perform electrophoresis to separate the proteins. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-Hsp27 antibody and the loading control antibody overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the Hsp27 signal to the loading control to determine the extent of protein knockdown.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound, alone or in combination with another therapeutic agent, on cell viability.
Materials:
-
Cells treated with this compound as described in Protocol 1 (can be performed in 96-well plates)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed and treat cells with this compound (and any combination agent) in a 96-well plate. Include appropriate controls.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. If applicable, determine the IC50 values.
Visualizations
Caption: Hsp27 Anti-Apoptotic Signaling Pathway and Apatorsen Inhibition.
Caption: General Experimental Workflow for In Vitro Apatorsen Studies.
Caption: Troubleshooting Logic for Lack of Hsp27 Knockdown.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Apatorsen Sodium in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of Apatorsen Sodium in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as OGX-427) is a second-generation antisense oligonucleotide (ASO).[1] Its primary mechanism of action is to bind specifically to the messenger RNA (mRNA) of Heat Shock Protein 27 (Hsp27).[2][3] This binding prevents the translation of Hsp27 mRNA into protein, leading to a decrease in the overall levels of Hsp27 protein in the cell.[1][3] Hsp27 is a chaperone protein that is often overexpressed in cancer cells and is involved in cell survival and resistance to therapy.[1][4] By inhibiting Hsp27 expression, Apatorsen can induce apoptosis (programmed cell death) and enhance the sensitivity of cancer cells to cytotoxic agents.[1][3]
Q2: What are potential off-target effects of antisense oligonucleotides like Apatorsen?
Antisense oligonucleotides can have off-target effects, which are generally categorized as hybridization-dependent or hybridization-independent.
-
Hybridization-dependent off-target effects: These occur when the ASO binds to unintended RNA molecules that have a similar sequence to the intended target (Hsp27 mRNA in the case of Apatorsen).[5][6] Even with a few mismatched base pairs, this binding can lead to the degradation of the unintended RNA, resulting in the downregulation of non-target proteins.[5][7] The likelihood of these effects increases with higher ASO concentrations.
-
Hybridization-independent off-target effects: These are less common and are not related to the specific sequence of the ASO. They can involve interactions with cellular proteins, leading to unintended biological consequences. The chemical modifications of second-generation ASOs like Apatorsen are designed to minimize such effects.[8]
Q3: How can I differentiate between on-target effects of Hsp27 inhibition and off-target effects of Apatorsen?
This is a critical experimental question. Here’s a strategy to distinguish between the two:
-
Use a control ASO: A scrambled-sequence ASO that does not have a known target in the human genome should be used as a negative control. This will help identify effects caused by the ASO chemistry or delivery method.
-
Use an alternative Hsp27 inhibitor: Employ a different method to inhibit Hsp27, such as siRNA or a small molecule inhibitor. If the observed phenotype is consistent across different Hsp27 inhibition methods, it is more likely to be an on-target effect.
-
Rescue experiment: If possible, re-introduce Hsp27 expression after Apatorsen treatment. If the phenotype is reversed, it is likely an on-target effect.
-
In silico analysis: Predict potential off-target binding sites of Apatorsen using bioinformatics tools and then measure the expression of these predicted off-target genes.[9]
Q4: Are there known off-target effects of inhibiting Hsp27 itself?
Yes, because Hsp27 is a multifunctional protein, its inhibition will have numerous downstream consequences that are "on-target" for Apatorsen but may be considered "off-target" in the context of a specific cellular pathway being studied. Hsp27 is involved in:
-
Apoptosis regulation: Hsp27 can inhibit apoptosis by interacting with various components of the cell death machinery.[10][11] Its inhibition would be expected to sensitize cells to apoptotic stimuli.
-
Protein folding and stability: As a chaperone, Hsp27 helps maintain protein homeostasis.[4]
-
Cytoskeletal dynamics: Hsp27 plays a role in actin organization.[3]
Therefore, any observed effects related to these processes are likely due to the intended inhibition of Hsp27.
Troubleshooting Guide
Issue 1: I am observing higher-than-expected cytotoxicity in my cell culture after Apatorsen treatment.
| Potential Cause | Troubleshooting Step |
| Off-target effects | Lower the concentration of Apatorsen to the minimum effective dose for Hsp27 knockdown. High concentrations can increase the likelihood of off-target binding.[5] |
| Cell line sensitivity | Different cell lines may have varying sensitivities to Hsp27 inhibition or the ASO delivery vehicle. Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Delivery reagent toxicity | The transfection reagent used to deliver Apatorsen into the cells can be toxic. Include a control with only the delivery reagent to assess its contribution to cytotoxicity. |
| On-target Hsp27 inhibition | The observed cytotoxicity may be a direct result of Hsp27 knockdown, as this can induce apoptosis.[1][3] Confirm Hsp27 knockdown via Western blot or RT-qPCR. |
Issue 2: My RNA-seq or microarray data shows expression changes in many genes unrelated to Hsp27.
| Potential Cause | Troubleshooting Step |
| Hybridization-dependent off-target effects | Use bioinformatics tools to scan the transcriptome for sequences with partial complementarity to Apatorsen. Validate the expression changes of high-priority potential off-targets using RT-qPCR.[9] |
| Downstream effects of Hsp27 inhibition | Many of the gene expression changes may be indirect consequences of inhibiting Hsp27, which is a key cellular regulator. Analyze the differentially expressed genes for enrichment in pathways known to be regulated by Hsp27 (e.g., apoptosis, stress response).[4][11] |
| Use of a scrambled control | Compare the gene expression profile of Apatorsen-treated cells with that of cells treated with a scrambled control ASO to identify non-sequence-specific effects. |
Quantitative Data Summary
The following tables represent hypothetical data to illustrate how a researcher might summarize their findings when investigating the off-target effects of Apatorsen.
Table 1: Example Dose-Response of Apatorsen on Hsp27 and Potential Off-Target Gene Expression
| Gene | Sequence Homology to Apatorsen | Hsp27 mRNA Expression (% of Control) | Potential Off-Target 1 mRNA Expression (% of Control) | Potential Off-Target 2 mRNA Expression (% of Control) |
| Hsp27 | 100% | 100 | 100 | 100 |
| 50 nM Apatorsen | 100% | 45 | 95 | 98 |
| 100 nM Apatorsen | 100% | 20 | 85 | 92 |
| 200 nM Apatorsen | 100% | 15 | 60 | 75 |
| Potential Off-Target 1 | 85% (3 mismatches) | - | - | - |
| Potential Off-Target 2 | 75% (5 mismatches) | - | - | - |
Table 2: Example Comparison of Different Hsp27 Inhibition Methods on Cell Viability
| Treatment | Hsp27 Protein Level (% of Control) | Cell Viability (% of Control) |
| Untreated Control | 100 | 100 |
| Scrambled Control ASO (100 nM) | 98 | 95 |
| Apatorsen (100 nM) | 22 | 65 |
| Hsp27 siRNA (50 nM) | 25 | 68 |
| Small Molecule Hsp27 Inhibitor (10 µM) | 30 | 62 |
Experimental Protocols
Protocol 1: Assessing Off-Target Gene Expression using RT-qPCR
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect cells with this compound or a scrambled control ASO using a suitable lipid-based transfection reagent according to the manufacturer's instructions. Include an untreated control and a mock transfection (reagent only) control.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Ensure RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for Hsp27 and your predicted off-target genes. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.
Protocol 2: In Silico Prediction of Potential Off-Target Binding Sites
-
Obtain Apatorsen Sequence: Obtain the nucleotide sequence of Apatorsen.
-
Select Bioinformatics Tool: Use a tool such as NCBI BLAST or a dedicated oligonucleotide off-target prediction server.
-
Database Selection: Choose the appropriate database to search against (e.g., human RefSeq mRNA database).
-
Set Search Parameters: Allow for a certain number of mismatches to identify potential off-target sequences. Start with a low number of mismatches (e.g., 1-3) and expand if necessary.
-
Analyze Results: Review the list of potential off-target genes, paying attention to the location of the mismatches and the predicted binding affinity. Prioritize genes with known roles in relevant cellular processes for experimental validation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Simplified Hsp27 apoptosis signaling pathway.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Discovery of Novel HSP27 Inhibitors as Prospective Anti-Cancer Agents Utilizing Computer-Assisted Therapeutic Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. axcelead.com [axcelead.com]
- 10. New HSP27 inhibitors efficiently suppress drug resistance development in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? [mdpi.com]
Technical Support Center: Apatorsen Sodium In Vivo Delivery
Welcome to the technical support center for Apatorsen Sodium (also known as OGX-427). This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vivo experiments by providing troubleshooting guidance and frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the in vivo delivery of this compound.
1. Formulation and Administration
-
Q1: How should I formulate this compound for in vivo administration in mouse models?
-
A1: For intravenous (i.v.) injection in mice, this compound can be formulated in sterile, nuclease-free phosphate-buffered saline (PBS). It is crucial to ensure the final solution is iso-osmotic to prevent hemolysis and irritation at the injection site. A common practice for phosphorothioate-modified oligonucleotides is to dissolve them in saline (0.9% NaCl)[1]. The concentration should be calculated based on the desired dose and a manageable injection volume for the animal model (typically 100-200 µL for a mouse).
-
-
Q2: What is a recommended starting dose and administration route for this compound in preclinical tumor models?
-
A2: Preclinical studies with Apatorsen (OGX-427) in mouse xenograft models have used intravenous or intraperitoneal administration. A typical dosage for antisense oligonucleotides in mice is in the range of 1-25 mg/kg. For example, a study on an anti-ApoB ASO in mice used an intravenous dose of 1 mg/kg[1]. It is always recommended to perform a dose-response study to determine the optimal dose for your specific model and experimental endpoint.
-
-
Q3: I'm observing signs of toxicity or an immune response in my animals after this compound injection. What could be the cause and how can I mitigate it?
-
A3: Phosphorothioate-modified oligonucleotides can sometimes trigger an innate immune response. This can manifest as weight loss or other signs of distress in the animals. While 2'-O-methoxyethyl (2'-MOE) modifications, as present in Apatorsen, generally reduce these effects, they may not be completely eliminated. If you observe toxicity, consider the following:
-
Dose Reduction: Your current dose might be too high for the specific animal strain or model. Try reducing the dose to see if the toxic effects are diminished while maintaining efficacy.
-
Purity of the Oligonucleotide: Ensure that your this compound and control oligonucleotides are of high purity and free of contaminants that could trigger an immune response.
-
Control Oligonucleotide: It is critical to use a control oligonucleotide with the same chemical modifications and a scrambled or mismatch sequence to differentiate between sequence-specific effects and effects related to the oligonucleotide chemistry itself.
-
-
2. Efficacy and Target Engagement
-
Q4: I am not seeing the expected level of Hsp27 knockdown in my target tissue. What are the possible reasons?
-
A4: Insufficient knockdown of the target protein can be due to several factors:
-
Suboptimal Dose or Dosing Frequency: The dose of this compound may be too low, or the dosing frequency may be insufficient to maintain a therapeutic concentration in the target tissue. Consider increasing the dose or the frequency of administration based on the pharmacokinetic properties of the ASO.
-
Poor Bioavailability in the Target Tissue: Antisense oligonucleotides distribute primarily to the liver and kidneys. If your target tissue is different, the concentration of this compound reaching it might be low. You may need to consider alternative delivery strategies or local administration if feasible.
-
Inefficient Cellular Uptake: While ASOs can be taken up by cells, the process can be inefficient. Strategies to enhance cellular uptake, such as conjugation to cell-penetrating peptides or formulation in lipid nanoparticles, could be explored, although these would represent significant modifications to the experimental setup.
-
Technical Issues with Quantification: Ensure that your methods for quantifying Hsp27 mRNA (RT-qPCR) and protein (Western blot) are optimized and validated for your tissue of interest.
-
-
-
Q5: How can I confirm that this compound is reaching the target tissue?
-
A5: You can quantify the amount of this compound in tissue samples. This can be achieved using methods like ELISA with antibodies that recognize the 2'-MOE modification or by liquid chromatography-mass spectrometry (LC-MS). These analyses will provide a quantitative measure of the oligonucleotide concentration in different tissues and help correlate it with the observed pharmacological effect.
-
3. Experimental Design and Controls
-
Q6: What is an appropriate control oligonucleotide for in vivo experiments with this compound?
-
A6: A crucial component of in vivo ASO experiments is the use of a proper negative control. This should be an oligonucleotide with the same chemical modifications (phosphorothioate backbone and 2'-MOE wings) as Apatorsen but with a sequence that does not target any known mRNA. A mismatch control, where a few bases are altered compared to the Apatorsen sequence, is a good option. It is important that the control oligonucleotide does not have any unintended biological activity.
-
-
Q7: How do I handle potential off-target effects of this compound?
-
A7: Off-target effects, where the ASO affects the expression of genes other than Hsp27, are a potential concern. To address this:
-
Sequence Specificity: Use a mismatch control oligonucleotide to demonstrate that the observed effects are sequence-specific.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing an Hsp27 construct that is not targeted by Apatorsen to see if it reverses the observed phenotype.
-
Transcriptome Analysis: For a comprehensive assessment, you can perform RNA sequencing on tissues from animals treated with Apatorsen and a control oligonucleotide to identify any off-target gene expression changes.
-
-
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from preclinical studies involving Apatorsen (OGX-427) and other relevant antisense oligonucleotides.
Table 1: In Vivo Efficacy of Apatorsen (OGX-427) in a Pancreatic Cancer Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | % Tumor Growth Inhibition | Reference |
| Control | 1250 ± 150 | - | [2] |
| Gemcitabine | 800 ± 100 | 36% | [2] |
| OGX-427 | 750 ± 120 | 40% | [2] |
| OGX-427 + Gemcitabine | 300 ± 80 | 76% | [2] |
Table 2: Pharmacokinetic Parameters of a 2'-MOE ASO in Mice after a Single Intravenous Dose
| Parameter | Value | Unit | Reference |
| Dose | 1 | mg/kg | [1] |
| Cmax (Liver) | ~25 | µg/g tissue | [3] |
| T½ (Liver) | ~7 | days | [3] |
| AUC (Liver) | Data not specified | µg*day/g | [3] |
Note: This data is for a representative 2'-MOE ASO and may not be identical for this compound. It is provided to give a general idea of the pharmacokinetic profile.
Experimental Protocols
1. In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol provides a general guideline for the intravenous administration of this compound to mice bearing subcutaneous tumors.
-
Materials:
-
This compound (lyophilized powder)
-
Control mismatch oligonucleotide (lyophilized powder, same chemistry as Apatorsen)
-
Sterile, nuclease-free PBS or 0.9% saline
-
Sterile, low-binding microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
-
Procedure:
-
Reconstitution: Reconstitute this compound and the control oligonucleotide in sterile, nuclease-free PBS or saline to a desired stock concentration (e.g., 10 mg/mL). Gently vortex and ensure complete dissolution. Store aliquots at -20°C or as recommended by the supplier.
-
Dose Calculation: Calculate the required volume of the ASO solution based on the animal's body weight and the target dose (e.g., 10 mg/kg).
-
Dilution: On the day of injection, thaw an aliquot of the ASO stock solution and dilute it with sterile PBS or saline to the final injection concentration. The final injection volume should be around 100-200 µL per mouse.
-
Injection:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol.
-
Carefully inject the calculated volume of the ASO solution into the lateral tail vein.
-
-
Monitoring: Monitor the animals regularly for any adverse reactions, changes in body weight, and tumor growth.
-
Dosing Schedule: Repeat the injections as required by the experimental design (e.g., twice or three times a week).
-
2. Quantification of Hsp27 mRNA Knockdown by RT-qPCR
This protocol outlines the steps to measure the reduction in Hsp27 mRNA levels in tissue samples.
-
Materials:
-
Tissue samples (tumor, liver, etc.) stored in an RNA stabilization solution or snap-frozen in liquid nitrogen.
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for Hsp27 and a reference gene (e.g., GAPDH, β-actin)
-
-
Procedure:
-
RNA Extraction: Extract total RNA from the tissue samples according to the manufacturer's protocol of your chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for Hsp27 or the reference gene, and the synthesized cDNA.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of Hsp27 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the Apatorsen-treated group to the control group.
-
3. Assessment of Hsp27 Protein Knockdown by Western Blot
This protocol describes how to measure the reduction in Hsp27 protein levels.
-
Materials:
-
Tissue samples snap-frozen in liquid nitrogen.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against Hsp27.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Protein Extraction: Homogenize the frozen tissue samples in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Denature a standardized amount of protein (e.g., 20-30 µg) and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Hsp27 overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative reduction in Hsp27 protein levels.
-
Visualizations
Caption: Apatorsen's mechanism of action and its impact on the Hsp27 signaling pathway.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. In vitro and in vivo properties of therapeutic oligonucleotides containing non-chiral 3′ and 5′ thiophosphate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Toxicity of Apatorsen Sodium: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating the complexities of Apatorsen sodium (also known as OGX-427) toxicity in preclinical research. Apatorsen is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27), a key player in treatment resistance and cell survival in various cancers. While a promising therapeutic agent, understanding and mitigating its potential toxicities in preclinical models is crucial for successful clinical translation.
This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research endeavors.
Troubleshooting Guides and FAQs
This section addresses common issues and questions encountered during preclinical studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of toxicities observed with 2'-MOE antisense oligonucleotides (ASOs) like Apatorsen in preclinical models?
A1: Preclinical studies of 2'-MOE ASOs typically reveal a class-related toxicity profile. The most common findings include:
-
Hepatotoxicity: Characterized by elevated serum transaminases (ALT and AST).[1][2][3] This is often dose-dependent.
-
Immunostimulation/Inflammation: This can manifest as inflammatory cell infiltration in various organs, particularly the liver and spleen.[4] It is a known effect of the phosphorothioate backbone common to many ASOs.
-
Complement Activation: The phosphorothioate backbone can also lead to the activation of the alternative complement pathway.[5]
-
Injection Site Reactions: Local inflammatory responses at the site of subcutaneous injection can occur.
Q2: We are observing unexpected levels of hepatotoxicity in our mouse model. What are the potential causes and how can we troubleshoot this?
A2: Unexpected hepatotoxicity can stem from several factors:
-
Dose and Dosing Regimen: Ensure the dose is within the reported therapeutic range for similar 2'-MOE ASOs. Consider adjusting the dosing frequency. Some studies have used twice-weekly dosing for 2-3 weeks.[1][6]
-
Animal Strain: Different mouse strains can exhibit varying sensitivities to ASO-induced toxicity. CD-1 mice are a commonly used sensitive species for identifying hepatotoxicity.[6]
-
Off-Target Effects: While Apatorsen is designed to be specific for Hsp27, unintended hybridization to other mRNAs can occur, potentially leading to toxicity.[7] Consider performing a transcriptome analysis to identify potential off-target effects.
-
Formulation Issues: Ensure the formulation is appropriate and that the ASO is fully solubilized. Aggregates can sometimes lead to increased toxicity.
Q3: How can we proactively screen for and mitigate potential immunotoxicity of Apatorsen in our preclinical studies?
A3: Several in vitro and in vivo methods can be employed:
-
In Vitro Screening:
-
Whole Blood Assay (WBA): This assay can predict the systemic cytokine response to oligonucleotides.[8][9][10][11][12] It is a valuable tool for early-stage screening.
-
Complement Activation Assays: In vitro assays using human serum can assess the potential for complement activation.[13][14][15][16][17]
-
-
In Vivo Monitoring:
-
Monitor for signs of inflammation, such as changes in spleen and liver weights.
-
Analyze cytokine levels in plasma at various time points after administration.
-
-
Mitigation Strategies:
-
Chemical modifications to the ASO sequence, although Apatorsen is already a second-generation modified ASO.
-
Co-administration of anti-inflammatory agents can be explored, but this may confound the interpretation of efficacy studies.
-
Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in toxicity readouts between animals | Inconsistent dosing, animal health status, genetic drift in outbred strains. | Refine dosing technique for consistency. Ensure all animals are healthy and of a similar age and weight. Consider using an inbred mouse strain for lower variability. |
| Discrepancy between in vitro and in vivo toxicity results | Differences in metabolism, pharmacokinetics, and immune system complexity. | Use in vitro models primarily for initial screening and ranking of ASOs.[18][19] Rely on in vivo studies for definitive toxicity assessment. Correlate in vitro findings with in vivo data where possible. |
| Difficulty in distinguishing on-target from off-target toxicity | The pharmacological effect of Hsp27 inhibition may have inherent toxicities. | Include control ASOs with mismatched sequences but the same chemical modifications to assess off-target effects.[1] Perform dose-response studies for both efficacy and toxicity to establish a therapeutic window. |
Quantitative Data from Preclinical Studies
Table 1: Representative Hepatotoxicity Data for 2'-MOE ASOs in Mice
| Compound Class | Animal Model | Dosing Regimen | Key Findings | Reference |
| 2'-MOE ASO | CD-1 Mice | 25 mg/kg, s.c., twice weekly for 2 weeks | No significant increase in ALT/AST levels. | [6] |
| 2'-MOE ASO | BALB/c Mice | Single s.c. dose of 400 mg/kg | Minimal changes in RNA markers for hepatotoxicity and liver necrosis. No increase in ALT/AST levels. | [2] |
| 2'-MOE ASOs | Mice | Chronic administration | Tolerability profiles suitable for chronic administration with a relative lack of progression of findings from subchronic studies. | [20][21] |
Note: This table presents data from studies on various 2'-MOE ASOs and should be used as a general guide. The specific toxicity profile of Apatorsen may differ.
Key Experimental Protocols
Protocol 1: In Vivo Hepatotoxicity Assessment in Mice
Objective: To evaluate the potential hepatotoxicity of Apatorsen following systemic administration in mice.
Materials:
-
This compound (OGX-427)
-
Saline (0.9% NaCl) for vehicle control
-
Male CD-1 mice (5-7 weeks old)
-
Standard laboratory equipment for injections, blood collection, and necropsy.
Procedure:
-
Acclimatize mice for at least 3 days before the start of the study.
-
Prepare Apatorsen solution in saline at the desired concentrations.
-
Administer Apatorsen or vehicle control via subcutaneous (s.c.) injection. A typical dosing regimen could be twice weekly for two weeks.[6]
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in activity, ruffled fur).
-
At the end of the study (e.g., day 15), anesthetize the mice and collect blood via cardiac puncture for serum chemistry analysis.
-
Euthanize the animals and perform a gross necropsy.
-
Collect liver tissue for histopathological evaluation.
Endpoints:
-
Serum Chemistry: Measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Organ Weights: Record the weight of the liver and spleen.
-
Histopathology: Examine H&E-stained liver sections for evidence of hepatocellular necrosis, inflammation, and other abnormalities.
Protocol 2: In Vitro Human Whole Blood Assay for Cytokine Release
Objective: To assess the potential of Apatorsen to induce cytokine release in human whole blood.
Materials:
-
This compound (OGX-427)
-
Freshly drawn human whole blood collected in tubes containing Hirudin as an anticoagulant.
-
Positive controls (e.g., LPS for TLR4, R848 for TLR7/8)
-
Negative control (vehicle)
-
96-well cell culture plates
-
ELISA kits for detecting relevant cytokines (e.g., IFN-α, TNF-α, IL-6).
Procedure:
-
Within 2 hours of blood collection, add whole blood to the wells of a 96-well plate.
-
Add Apatorsen, positive controls, or negative control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Collect the supernatant (plasma) and store it at -80°C until analysis.
-
Measure the concentration of cytokines in the plasma using specific ELISA kits according to the manufacturer's instructions.
Endpoint:
-
Concentration of specific cytokines (pg/mL or ng/mL) in the plasma.
Visualizing Key Pathways and Workflows
Apatorsen's Mechanism of Action and Potential for On-Target Toxicity
Apatorsen is designed to bind to the mRNA of Hsp27, leading to its degradation and subsequent inhibition of Hsp27 protein synthesis. This can induce apoptosis and sensitize cancer cells to other treatments. However, the intended pharmacological effect of reducing a critical cell survival protein could also contribute to toxicity in normal tissues.
Caption: Apatorsen's mechanism of action leading to apoptosis.
Experimental Workflow for Preclinical Toxicity Assessment
The following workflow outlines a logical progression for evaluating the toxicity of Apatorsen in preclinical models.
Caption: A typical workflow for preclinical toxicity testing.
By utilizing this technical support guide, researchers can better anticipate, identify, and address the potential toxicities associated with this compound in preclinical models, ultimately contributing to a more robust and reliable data package for clinical development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA | PLOS One [journals.plos.org]
- 9. A human in vitro whole blood assay to predict the systemic cytokine response to therapeutic oligonucleotides including siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease [frontiersin.org]
- 13. Classical Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 14. Qualitative Analysis of Total Complement Activation by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Analysis of Complement Activation by Single-Plex EIA or Multiplex ELISA - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. brd.nci.nih.gov [brd.nci.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs | PLOS One [journals.plos.org]
- 20. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. archive.connect.h1.co [archive.connect.h1.co]
Technical Support Center: Addressing Apatorsen Sodium Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Apatorsen sodium in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Apatorsen, is now showing reduced responsiveness after several passages. What are the potential reasons?
A1: Reduced sensitivity to Apatorsen in long-term cell culture can arise from several factors, a phenomenon known as acquired resistance. The primary reasons include:
-
Upregulation of Compensatory Pathways: Cells may adapt to the inhibition of Hsp27 by activating other pro-survival signaling pathways that bypass the need for Hsp27.
-
Altered Drug Uptake or Efflux: The cancer cells might have evolved mechanisms to either reduce the uptake of Apatorsen or actively pump it out, lowering the intracellular concentration of the antisense oligonucleotide.
-
Target Alteration: Although less common for antisense oligonucleotides, mutations or modifications in the Hsp27 mRNA target sequence could potentially interfere with Apatorsen binding.
-
Selection of a Resistant Subpopulation: The initial cell line may have contained a small subpopulation of cells that were inherently resistant to Apatorsen. Long-term treatment would select for and allow this subpopulation to become dominant.
Q2: How can I confirm that my cell line has developed resistance to Apatorsen?
A2: Confirmation of resistance involves a series of validation experiments:
-
Dose-Response Curve and IC50 Determination: Perform a cell viability assay (e.g., MTT or CCK-8) to compare the half-maximal inhibitory concentration (IC50) of Apatorsen in your suspected resistant cell line versus the parental, sensitive cell line. A significant increase in the IC50 value for the long-term cultured cells is a strong indicator of resistance.
-
Target Knockdown Verification: Use RT-qPCR and Western blotting to check if Apatorsen is still effectively reducing Hsp27 mRNA and protein levels in the suspected resistant cells. If Hsp27 levels are not suppressed, it could point to issues with drug uptake, efflux, or target accessibility.
-
Phenotypic Assays: Assess whether Apatorsen is still capable of inducing apoptosis or inhibiting proliferation in the suspected resistant line using assays like Annexin V/PI staining or cell cycle analysis.
Q3: What are some initial troubleshooting steps if I observe decreased Apatorsen efficacy?
A3: Before concluding that resistance has developed, consider these initial troubleshooting steps:
-
Re-authenticate Cell Line: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Check Apatorsen Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare a fresh solution for your experiments.
-
Optimize Transfection/Delivery: If using a transfection reagent to deliver Apatorsen, re-optimize the protocol for your cells, as transfection efficiency can change over time in culture.
-
Culture Conditions: Verify that your cell culture conditions (media, supplements, CO2 levels, etc.) have remained consistent, as changes can impact cellular responses to drugs.
Troubleshooting Guide
Problem 1: Increased IC50 of Apatorsen in Long-Term Culture
| Possible Cause | Suggested Action | Experimental Protocol |
| Development of a resistant cell population. | Compare the dose-response to Apatorsen in the suspected resistant line and the parental line. | --INVALID-LINK-- |
| Ineffective knockdown of Hsp27. | Measure Hsp27 mRNA and protein levels post-treatment. | --INVALID-LINK-- and --INVALID-LINK-- |
| Activation of compensatory survival pathways. | Profile the activation of key survival pathways (e.g., Akt, ERK). | --INVALID-LINK-- (adapted for signaling proteins) |
Problem 2: Apatorsen No Longer Induces Apoptosis
| Possible Cause | Suggested Action | Experimental Protocol |
| Upregulation of anti-apoptotic proteins. | Assess the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). | --INVALID-LINK-- (adapted for apoptosis-related proteins) |
| Alterations in the apoptotic machinery downstream of Hsp27. | Evaluate caspase activation in response to Apatorsen treatment. | Caspase activity assays (e.g., Caspase-3/7 Glo Assay). |
Data Presentation
The following table provides hypothetical IC50 values for Apatorsen in sensitive and resistant cancer cell lines for illustrative purposes. Researchers should generate their own data for their specific cell lines.
| Cell Line | Treatment Duration | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance |
| PC-3 (Prostate Cancer) | 72 hours | 50 | 500 | 10 |
| A549 (Lung Cancer) | 72 hours | 75 | 600 | 8 |
| MCF-7 (Breast Cancer) | 72 hours | 100 | 850 | 8.5 |
Experimental Protocols
Protocol 1: Cell Viability Assay and IC50 Determination (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Apatorsen Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the Apatorsen dilutions. Include a vehicle control (medium without Apatorsen).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: RT-qPCR for Hsp27 mRNA
-
Cell Treatment and RNA Extraction: Treat cells with Apatorsen as required. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for Hsp27 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Hsp27 Forward Primer: 5'-GAGGAGCAGTCCAACGAGAT-3'
-
Hsp27 Reverse Primer: 5'-GGGAAGCAGTGTCACATTTC-3'
-
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of Hsp27 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 3: Western Blot for Hsp27 Protein
-
Cell Lysis: Treat cells with Apatorsen. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Hsp27 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Apatorsen inhibits Hsp27, promoting apoptosis.
Caption: Troubleshooting workflow for Apatorsen resistance.
Validation & Comparative
Validating Hsp27 Knockdown: A Comparative Guide to Apatorsen Sodium and RNAi Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the knockdown of Heat shock protein 27 (Hsp27), a key therapeutic target in oncology and other diseases. We focus on the antisense oligonucleotide Apatorsen Sodium and compare its performance with RNA interference (RNAi) technologies, namely small interfering RNA (siRNA) and short hairpin RNA (shRNA). The quantitative data presented is supported by detailed experimental protocols to aid in the design and interpretation of your research.
Mechanism of Action: Targeting Hsp27 mRNA
Heat shock protein 27 (Hsp27), encoded by the HSPB1 gene, is a molecular chaperone that plays a critical role in cell survival, protein folding, and resistance to apoptosis.[1] Its overexpression is associated with tumorigenesis, metastasis, and resistance to chemotherapy in various cancers.[1] this compound (also known as OGX-427) is a second-generation antisense oligonucleotide designed to specifically inhibit Hsp27 expression.[2] It binds to the Hsp27 mRNA, leading to its degradation and a subsequent reduction in Hsp27 protein synthesis. This guide explores the validation of this knockdown effect using quantitative Polymerase Chain Reaction (qPCR), a highly sensitive method for quantifying mRNA levels.
Figure 1. Mechanism of Apatorsen-mediated Hsp27 knockdown.
Quantitative Comparison of Hsp27 Knockdown Methodologies
The following table summarizes the reported efficacy of Hsp27 mRNA knockdown using this compound, siRNA, and shRNA, as measured by qPCR.
| Method | Target | Cell Line/Model | Reported Knockdown Efficiency (mRNA level) | Reference |
| This compound (OGX-427) | Hsp27 | Human bladder cancer cells (UMUC-3) | >90% | [3] |
| Hsp27 | Breast cancer cell lines | Rapid and sustained reduction | [4] | |
| siRNA | Hsp27 | Human bladder cancer cells (UMUC-3) | >90% | [3] |
| Hsp27 | Head and neck squamous cell carcinoma (UM-SCC-22B) | 83% | ||
| Hsp27 | Prostate cancer cells (PC-3 and LNCaP) | 19-fold decrease | [5] | |
| shRNA | ASC | Human monocytic cells (THP1) | ~80% | [6] |
Experimental Workflow for qPCR Validation
Validating Hsp27 knockdown, regardless of the method used, follows a consistent workflow from sample preparation to data analysis.
Figure 2. General experimental workflow for qPCR validation.
Detailed Experimental Protocols
Below are detailed protocols for quantifying Hsp27 mRNA levels following knockdown by Apatorsen, siRNA, or shRNA. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
This compound: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 10-200 nM) for a specified duration (e.g., 24-72 hours). A scrambled oligonucleotide should be used as a negative control.
-
siRNA Transfection: Plate cells to achieve 30-50% confluency at the time of transfection. Transfect cells with Hsp27-specific siRNA (e.g., 10-50 nM) using a suitable transfection reagent according to the manufacturer's protocol. A non-targeting siRNA should be used as a negative control. Harvest cells for RNA extraction 24-72 hours post-transfection.
-
shRNA Transduction (for stable knockdown): Produce lentiviral or retroviral particles containing the Hsp27-specific shRNA construct. Transduce the target cells with the viral particles and select for stably transduced cells using an appropriate selection marker (e.g., puromycin). A vector containing a non-targeting shRNA should be used as a control. Expand the stable cell lines before proceeding to RNA extraction.
Total RNA Extraction
-
Harvest cells by trypsinization or scraping and wash with ice-cold phosphate-buffered saline (PBS).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
(Optional but recommended) Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
Reverse Transcription (cDNA Synthesis)
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
The reaction typically includes the RNA template, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
-
Incubate the reaction mixture according to the manufacturer's recommended thermal profile (e.g., 25°C for 5 min, 42°C for 30-60 min, and 85°C for 5 min to inactivate the reverse transcriptase).
-
Store the resulting cDNA at -20°C.
Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mixture. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Hsp27 (HSPB1) Primer Sequences (Human):
-
Forward: 5'-ATGGTCATCTCCCACGCCAA-3'
-
Reverse: 5'-GCTTGAGACTGGTGAGGCACT-3'
-
Note: Primer sequences should always be validated for specificity and efficiency.
-
-
Reference Gene (e.g., GAPDH) Primer Sequences (Human):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform the qPCR using a real-time PCR detection system with a thermal cycling protocol such as:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30-60 seconds
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
Data Analysis
-
Determine the cycle threshold (Ct) values for both the Hsp27 gene and the reference gene (e.g., GAPDH) for each sample.
-
Calculate the relative quantification of Hsp27 mRNA expression using the ΔΔCt method:
-
ΔCt (sample) = Ct (Hsp27) - Ct (reference gene)
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Fold Change = 2-ΔΔCt
-
-
The percentage of knockdown can be calculated as: (1 - Fold Change) x 100%.
Conclusion
References
- 1. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Hsp27 knockdown using nucleotide-based therapies inhibit tumor growth and enhance chemotherapy in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small interference RNA targeting heat-shock protein 27 inhibits the growth of prostatic cell lines and induces apoptosis via caspase-3 activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Analysis of Apatorsen Sodium and Docetaxel in Prostate Cancer Models
For Immediate Release
A detailed preclinical comparison of Apatorsen sodium (OGX-427), an antisense oligonucleotide targeting heat shock protein 27 (Hsp27), and the widely-used chemotherapeutic agent docetaxel, reveals distinct mechanisms of action and anti-tumor activities in prostate cancer models. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective performances, supported by available experimental data.
This report synthesizes preclinical findings to offer a comparative perspective on the efficacy and underlying biological pathways of this compound and docetaxel. While direct head-to-head preclinical studies are limited, this guide collates data from various independent studies to facilitate an informed comparison.
Executive Summary
This compound and docetaxel represent two distinct therapeutic strategies in the fight against cancer. Apatorsen is a targeted therapy designed to inhibit the production of Hsp27, a protein implicated in treatment resistance and cell survival.[1][2] In preclinical experiments, it has been shown to induce apoptosis and act as a chemosensitizer.[1] Docetaxel, a taxane-based chemotherapeutic, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[3][4] This guide presents available in vitro and in vivo data for both agents, details their experimental methodologies, and visualizes their distinct signaling pathways.
Data Presentation
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
The following table summarizes the half-maximal inhibitory concentration (IC50) values for docetaxel in various human prostate cancer cell lines. While specific IC50 values for Apatorsen as a single agent in these prostate cancer cell lines were not available in the reviewed literature, its mechanism of action involves sensitizing cancer cells to other therapeutic agents.
| Cell Line | Docetaxel IC50 (nM) | Citation(s) |
| PC-3 | 3.72 | [5] |
| DU-145 | 4.46 | [5] |
| LNCaP | 1.06 - 1.13 | [5][6] |
| C4-2B | 1.00 - 1.40 | [6] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The table below presents data on the in vivo efficacy of this compound and docetaxel in mouse xenograft models of prostate cancer.
| Drug | Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Citation(s) |
| Apatorsen (OGX-427) + Chloroquine | PC-3 Xenograft | Not specified | 50% reduction in tumor volume after 7 weeks | [6] |
| Docetaxel | DU-145 Xenograft | 10 mg/kg/week, i.v., for 3 weeks | 32.6% tumor regression | [7] |
| Docetaxel | LNCaP Xenograft | 10 mg/kg (three fractionated doses) | Significant growth delays | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) for Docetaxel
-
Cell Seeding: Human prostate cancer cells (PC-3, DU-145, or LNCaP) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 48 hours at 37°C.[9]
-
Drug Treatment: Docetaxel was added to the wells at various concentrations (ranging from 0.001 nM to 100 nM) and the cells were incubated for an additional 72 hours.[9]
-
MTT Reagent Addition: The culture medium was removed and replaced with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) and incubated for 4 hours.[9]
-
Data Analysis: The formazan crystals were dissolved, and the absorbance was measured at 600 nm.[9] Cell viability was calculated as the percentage of absorbance relative to untreated control cells. The IC50 value was determined as the drug concentration that inhibited cell growth by 50%.
In Vivo Xenograft Model for Docetaxel
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) were used.[3][7]
-
Tumor Inoculation: Human prostate cancer cells (e.g., DU-145) were harvested, washed, and suspended in a suitable medium. Approximately 3.0 x 10^6 cells were injected subcutaneously into the flank of each mouse.[3]
-
Treatment Initiation: Therapy was initiated when tumors reached a volume of approximately 50–60 mm³.[3]
-
Drug Administration: For the DU-145 xenograft model, docetaxel was administered intravenously at a dose of 10 mg/kg/week for three weeks.[7] For the LNCaP model, a total dose of 10 mg/kg was delivered in three fractions on days 0, 4, and 6.[8]
-
Tumor Measurement: Tumor diameters were measured with calipers, and tumor volume was calculated using the formula: Volume = (width)² x length/2.[3]
-
Efficacy Evaluation: Tumor growth inhibition or regression was calculated by comparing the tumor volumes in the treated groups to the control group.
In Vivo Xenograft Model for Apatorsen (OGX-427)
-
Animal Model: Mice bearing PC-3 xenografts were used.[6]
-
Drug Administration: Apatorsen (OGX-427) was co-administered with chloroquine. The specific dosage and administration schedule were not detailed in the available literature.
-
Efficacy Evaluation: Tumor volume was measured over a seven-week treatment period, and the percentage of tumor volume reduction was calculated.[6]
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams illustrating the mechanisms of action for this compound and docetaxel, as well as a general workflow for a xenograft study.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. A phase I dose-escalation study of apatorsen (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. A randomized phase 2 study of a HSP27 targeting antisense, apatorsen with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anti-Tumor Effects of Apatorsen Sodium and Alternatives via Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apatorsen Sodium and alternative therapeutic agents targeting Heat Shock Protein 27 (Hsp27). The focus is on the validation of their anti-tumor effects using Immunohistochemistry (IHC), supported by experimental data and detailed methodologies.
Introduction to this compound and Hsp27 Inhibition
This compound (also known as OGX-427) is a second-generation antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27).[1][2][3] Hsp27 is a molecular chaperone that is frequently overexpressed in a wide range of human cancers, including those of the prostate, lung, breast, and colon.[4] Elevated levels of Hsp27 are associated with increased tumor cell survival, resistance to therapy, and poor prognosis.[4] By binding to Hsp27 mRNA, this compound leads to its degradation, thereby reducing the levels of Hsp27 protein. This inhibition is intended to induce apoptosis in cancer cells and enhance their sensitivity to conventional chemotherapeutic agents.
The anti-tumor activity of Hsp27 inhibition stems from its role in various cellular pathways. Hsp27 can interfere with the apoptotic process by interacting with key signaling molecules. The reduction of Hsp27 levels can, therefore, promote programmed cell death.
Hsp27 Signaling Pathway
The following diagram illustrates the central role of Hsp27 in promoting cell survival and therapy resistance, the pathways it influences, and the mechanism of action for inhibitors like this compound.
Caption: Hsp27 signaling pathway and points of therapeutic intervention.
Comparative Analysis of Hsp27 Inhibition by IHC
Immunohistochemistry is a critical tool for validating the in-situ efficacy of Hsp27 inhibitors by visualizing and quantifying the reduction of the target protein within the tumor microenvironment.
| Therapeutic Agent | Mechanism of Action | Cancer Model | IHC Findings | Quantitative Data |
| This compound | Antisense oligonucleotide inhibiting Hsp27 translation | Colorectal Cancer (Xenograft) | Significantly suppressed the expression of Hsp27 in tumor tissue. | The probability of a tumor having >40% of cells expressing Hsp27 was 14.3% in the Apatorsen group vs. 85.7% in the control group. |
| NA49 | Small molecule functional inhibitor of Hsp27 | Non-Small Cell Lung Cancer (Xenograft) | Showed greater synergistic inhibition of HSP27 expression when combined with cisplatin or gefitinib.[1] | Specific quantitative data (e.g., H-score, percentage of positive cells) is not detailed in the referenced study abstract. |
| Quercetin | Bioflavonoid, small molecule inhibitor of Hsp27 | Breast Cancer (Cell Lines) | Reduced Hsp27 protein levels in a concentration-dependent manner.[5][6] | In vivo quantitative IHC data is not specified in the referenced abstracts. |
| RP101 (Brivudine) | Nucleoside analog that binds to Hsp27 and inhibits its function | Pancreatic Cancer | The primary mechanism is described as binding and functional inhibition, not reduction of expression. IHC data on Hsp27 expression levels is not available in the reviewed literature.[2][7] | Not applicable based on available data. |
Experimental Protocols: Immunohistochemistry for Hsp27
The following is a representative protocol for the immunohistochemical staining of Hsp27 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue, based on established methodologies.
1. Sample Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions and clear with xylene.
-
Embed the tissue in paraffin wax and section at 4-5 µm thickness.
-
Mount sections on positively charged microscope slides.
2. Deparaffinization and Rehydration:
-
Incubate slides in a slide warmer at 60°C for at least 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each, followed by a final rinse in deionized water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) and heating in a pressure cooker, water bath, or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
4. Staining Procedure:
-
Rinse sections with a wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST).
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with wash buffer.
-
Block non-specific antibody binding by incubating with a protein block (e.g., normal goat serum) for 30-60 minutes.
-
Incubate with the primary antibody against Hsp27 (diluted in antibody diluent) overnight at 4°C in a humidified chamber.
-
Rinse with wash buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
Develop the signal with a chromogen solution (e.g., 3,3'-Diaminobenzidine - DAB) until the desired stain intensity is reached.
-
Rinse with deionized water to stop the reaction.
5. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Rinse with water.
-
Dehydrate sections through graded ethanol solutions and clear in xylene.
-
Mount a coverslip using a permanent mounting medium.
6. Analysis:
-
Examine slides under a light microscope.
-
Quantify Hsp27 expression using a semi-quantitative method such as the H-score (staining intensity × percentage of positive cells) or by determining the percentage of positively stained tumor cells.
Experimental Workflow and Logical Comparison
The following diagrams illustrate the general workflow for validating Hsp27 inhibitors using IHC and a logical comparison of the presented therapeutic agents.
References
- 1. Drug-Like Small Molecule HSP27 Functional Inhibitor Sensitizes Lung Cancer Cells to Gefitinib or Cisplatin by Inducing Altered Cross-Linked Hsp27 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP101 (brivudine) binds to heat shock protein HSP27 (HSPB1) and enhances survival in animals and pancreatic cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. The Role of Heat Shock Protein 27 in Carcinogenesis and Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Apatorsen Sodium: A Synergistic Partner in Chemotherapy? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apatorsen sodium (also known as OGX-427) is an investigational second-generation antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27). Hsp27 is a molecular chaperone that is frequently overexpressed in a variety of human cancers and is associated with treatment resistance and poor prognosis. By reducing Hsp27 levels, Apatorsen aims to sensitize cancer cells to the cytotoxic effects of chemotherapy, potentially leading to improved treatment outcomes. This guide provides an objective comparison of the synergistic effects of Apatorsen with chemotherapy, supported by preclinical and clinical experimental data.
Mechanism of Action: Overcoming Chemoresistance
Apatorsen functions by binding to the messenger RNA (mRNA) that codes for Hsp27, leading to its degradation and thereby preventing the synthesis of the Hsp27 protein.[1] Hsp27 plays a crucial role in protecting cancer cells from various stressors, including chemotherapy, by inhibiting apoptosis (programmed cell death) and promoting cell survival pathways.
Key signaling pathways implicated in Hsp27-mediated chemoresistance include:
-
The Akt/mTOR Pathway: Hsp27 can activate the Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival. By inhibiting Hsp27, Apatorsen can suppress this pro-survival pathway, rendering cancer cells more susceptible to chemotherapy-induced apoptosis.
-
The STAT3 Pathway: Hsp27 has been shown to interact with and modulate the activity of STAT3, a transcription factor that plays a key role in cancer cell proliferation, survival, and invasion. Inhibition of Hsp27 can disrupt STAT3 signaling, further contributing to the sensitization of cancer cells to chemotherapy.[2]
-
Apoptosis Regulation: Hsp27 directly interferes with the apoptotic machinery by interacting with key components of the cell death pathway. It can prevent the release of cytochrome c from mitochondria and inhibit the activation of caspases, the executioners of apoptosis.[3][4][5] Apatorsen, by reducing Hsp27 levels, can restore the apoptotic potential of cancer cells in response to chemotherapeutic agents.
Signaling Pathway of Hsp27-Mediated Chemoresistance and Apatorsen's Intervention
Caption: Hsp27 signaling and Apatorsen's inhibitory effect.
Preclinical Evidence of Synergy
Numerous preclinical studies have demonstrated the potential of Apatorsen to enhance the efficacy of various chemotherapeutic agents across different cancer types.
Pancreatic Cancer
In a study utilizing the MiaPaCa-2 human pancreatic cancer cell line, the combination of OGX-427 and gemcitabine led to a significant reduction in tumor growth in a xenograft model compared to either agent alone.[6][7]
Experimental Workflow for In Vivo Pancreatic Cancer Study
Caption: In vivo pancreatic cancer xenograft study workflow.
Non-Small Cell Lung Cancer (NSCLC)
A study investigating the effects of OGX-427 in combination with erlotinib and other cytotoxic drugs in NSCLC cell lines (HCC-827 and A549) demonstrated that Hsp27 inhibition significantly enhanced the anti-tumor effects in vitro and delayed tumor growth in A549 xenografts.[8]
Colon Cancer
In a study using the SW480 human colon cancer cell line, Apatorsen was shown to enhance sensitivity to 5-fluorouracil (5-FU) chemotherapy. In a xenograft mouse model, the combination of Apatorsen and 5-FU resulted in significantly greater tumor growth inhibition compared to 5-FU alone.
Table 1: Preclinical Efficacy of Apatorsen in Combination with Chemotherapy
| Cancer Type | Cell Line | Chemotherapy | Key Findings |
| Pancreatic | MiaPaCa-2 | Gemcitabine | Significant reduction in tumor volume in xenografts with combination therapy.[6][7] |
| NSCLC | A549, HCC827 | Erlotinib, Cytotoxic drugs | Enhanced antitumor effects in vitro and delayed tumor growth in vivo.[8] |
| Colon | SW480 | 5-Fluorouracil | Enhanced tumor growth inhibition in xenografts with combination therapy. |
Clinical Trials Assessing Synergy
Several Phase II clinical trials have evaluated the combination of Apatorsen with standard-of-care chemotherapy in various cancers.
The SPRUCE Trial: Non-Squamous NSCLC
This randomized, double-blinded, phase II trial (NCT01829113) evaluated the efficacy of carboplatin and pemetrexed with or without Apatorsen in patients with previously untreated metastatic non-squamous NSCLC. The addition of Apatorsen did not significantly improve progression-free survival (PFS) or overall survival (OS) in the overall patient population. However, a subgroup analysis of patients with high baseline serum Hsp27 levels suggested a potential benefit in PFS for those who received Apatorsen.
The RAINIER Trial: Metastatic Pancreatic Cancer
This randomized, double-blinded, phase II trial (NCT01844817) investigated the combination of gemcitabine and nab-paclitaxel with either Apatorsen or placebo in patients with previously untreated metastatic pancreatic cancer. The study did not meet its primary endpoint of improving overall survival in the intent-to-treat population.[9][10] Similar to the SPRUCE trial, a trend toward prolonged PFS and OS was observed in a small subgroup of patients with high baseline serum Hsp27 levels who received Apatorsen.[5][9]
The Cedar Trial: Squamous Cell Lung Cancer
The Cedar trial was a phase 2, randomized, open-label trial designed to evaluate the addition of apatorsen to first-line gemcitabine and carboplatin in patients with advanced squamous cell lung cancer.[3][4] The primary efficacy measure was progression-free survival. As of the latest available information, the final results of this trial have not been fully published.
Table 2: Summary of Key Phase II Clinical Trial Results
| Trial | Cancer Type | N | Treatment Arms | Primary Endpoint | Result in ITT Population | Subgroup Analysis (High Hsp27) |
| SPRUCE | Non-Squamous NSCLC | 155 | Carboplatin/Pemetrexed ± Apatorsen | PFS | No significant improvement | Potential PFS benefit |
| RAINIER | Pancreatic | 132 | Gemcitabine/Nab-paclitaxel ± Apatorsen | OS | No significant improvement[9][10] | Trend towards improved PFS and OS[5][9] |
| Cedar | Squamous Cell NSCLC | 140 | Gemcitabine/Carboplatin ± Apatorsen | PFS | Results not yet fully published | - |
Experimental Protocols
In Vitro Apoptosis Assay: Annexin V & Propidium Iodide Staining
This assay is a common method to detect and differentiate between apoptotic and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.
General Protocol:
-
Cell Culture and Treatment: Seed cancer cells at an appropriate density and treat with Apatorsen, chemotherapy, the combination, or vehicle control for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence intensity for Annexin V-FITC and PI.
In Vivo Tumor Xenograft Study
This method is used to evaluate the anti-tumor efficacy of a drug or drug combination in a living organism.
General Protocol:
-
Cell Culture: Culture the desired human cancer cell line under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Inject a specific number of cancer cells, often mixed with Matrigel to support tumor formation, subcutaneously into the flank of the mice.
-
Tumor Growth and Measurement: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions (length and width) with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into different treatment groups (e.g., vehicle control, Apatorsen alone, chemotherapy alone, combination of Apatorsen and chemotherapy). Administer the treatments according to the specified dose and schedule.
-
Monitoring: Monitor the tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
Conclusion
Preclinical studies have consistently demonstrated a synergistic anti-tumor effect when Apatorsen is combined with various chemotherapy agents in different cancer models. The proposed mechanism of action, involving the inhibition of the pro-survival functions of Hsp27, provides a strong rationale for this combination approach. However, the results from Phase II clinical trials in unselected patient populations have been disappointing, with no significant improvement in primary endpoints. The intriguing observation of potential benefit in subgroups of patients with high baseline Hsp27 levels suggests that a biomarker-driven approach may be necessary to identify the patient population most likely to respond to this combination therapy. Further clinical investigation in biomarker-selected populations is warranted to fully elucidate the therapeutic potential of Apatorsen as a chemosensitizing agent.
References
- 1. Facebook [cancer.gov]
- 2. resprotect.de [resprotect.de]
- 3. Hsp27 protects mitochondria of thermotolerant cells against apoptotic stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the role of Hsp27 in regulating apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hsp27 Inhibits Cytochrome c-Mediated Caspase Activation by Sequestering Both Pro-caspase-3 and Cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp27 Inhibition with OGX-427 Sensitizes Non-Small Cell Lung Cancer Cells to Erlotinib and Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. go.drugbank.com [go.drugbank.com]
Apatorsen Sodium: A Comparative Analysis of its Efficacy Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Apatorsen sodium (also known as OGX-427) is a second-generation antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27).[1][2] Hsp27 is a molecular chaperone that is frequently overexpressed in a wide range of human cancers, including those of the prostate, lung, breast, ovary, bladder, and pancreas.[3][4][5] Elevated levels of Hsp27 are associated with increased tumor aggressiveness, metastasis, and resistance to chemotherapy and radiation, leading to a poor prognosis for patients.[6][7][8] By suppressing Hsp27 expression, Apatorsen aims to induce apoptosis in cancer cells and enhance their sensitivity to conventional cancer therapies.[1]
This guide provides a comparative overview of the efficacy of this compound in various cancer cell lines, supported by experimental data. It also details the underlying mechanism of action and provides protocols for key experimental assays.
Mechanism of Action: Targeting the Hsp27 Survival Pathway
Apatorsen functions by binding to the messenger RNA (mRNA) of Hsp27, leading to its degradation and thereby preventing the synthesis of the Hsp27 protein.[1] The downregulation of Hsp27 disrupts several critical cell survival pathways that are hijacked by cancer cells to promote their growth and resistance to treatment.
Hsp27 exerts its pro-survival effects through multiple mechanisms:
-
Inhibition of Apoptosis: Hsp27 can interfere with the apoptotic cascade at several points. It has been shown to interact with key components of both the intrinsic and extrinsic apoptotic pathways. For instance, it can prevent the release of cytochrome c from mitochondria and inhibit the activation of caspases, which are the executioners of apoptosis.[6]
-
Stabilization of Client Proteins: As a chaperone protein, Hsp27 helps in the proper folding and stabilization of other proteins, including those that are crucial for cancer cell survival and proliferation, such as Akt.
-
Regulation of Cytoskeletal Dynamics: Hsp27 plays a role in actin polymerization, which is important for cell structure, motility, and invasion.
By inhibiting Hsp27, Apatorsen effectively dismantles this protective machinery, rendering cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents and radiation.
Comparative Efficacy in Cancer Cell Lines
The efficacy of Apatorsen, both as a monotherapy and in combination with other anticancer agents, has been evaluated in a variety of cancer cell lines. The following tables summarize the available quantitative data on its effects on cell viability and apoptosis.
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is compiled from various studies and experimental conditions may vary.
| Cancer Type | Cell Line | Treatment | IC50 (µM) | Reference |
| Ovarian Cancer | SKOV3 | HSP27 Inhibitor (unspecified) | 0.010 - 0.039 | [9] |
| Ovarian Cancer | OVCAR3 | HSP27 Inhibitor (unspecified) | 0.052 - 5.989 | [9] |
| Ovarian Cancer | HEY1B | HSP27 Inhibitor (unspecified) | 0.013 - 208.8 | [9] |
| Colorectal Cancer | HCT-116 | Compound 67 | 58.1 µg/mL | |
| Breast Cancer | MCF-7 | Compound 68 | 5.13 µM | |
| Pancreatic Cancer | MIA PaCa-2 | Compound 2 | 0.34 µM | [10] |
| Pancreatic Cancer | PC-3 | Compounds 1 & 2 | 10 - 50 µM | [10] |
| Hepatocellular Carcinoma | HepG2 | Compounds 1 & 2 | 10 - 50 µM | [10] |
Induction of Apoptosis
Apatorsen has been shown to induce apoptosis in cancer cells, particularly when used in combination with chemotherapeutic agents. The table below presents data on the percentage of apoptotic cells following treatment.
| Cancer Type | Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| Pancreatic Cancer | MiaPaCa-2 | OGX-427 + Gemcitabine | Data not quantified | [4] |
| Non-Small Cell Lung | A549 | OGX-427 + Erlotinib | Significantly enhanced | |
| Non-Small Cell Lung | HCC-827 | OGX-427 + Erlotinib | Significantly enhanced |
Note: While several studies report that Apatorsen enhances apoptosis, specific quantitative data (e.g., percentage of apoptotic cells) is not always provided in a comparative format. The studies confirm a significant increase in apoptosis in the presence of Apatorsen, but the exact percentages can vary depending on the experimental setup.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to evaluate the efficacy of Apatorsen.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, alone or in combination with a fixed concentration of a chemotherapeutic agent. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Alternative Hsp27 Inhibitors
While Apatorsen is a prominent antisense inhibitor of Hsp27, other molecules have been investigated for their ability to target this chaperone protein. These include:
-
Quercetin: A natural flavonoid that has been shown to down-regulate Hsp27 expression.[6]
-
Small Molecule Inhibitors: Several small molecules have been developed to inhibit Hsp27 function, though none have yet progressed to late-stage clinical trials.[8] These compounds often work by preventing the chaperone activity of Hsp27 rather than inhibiting its synthesis.
Conclusion
This compound represents a promising therapeutic strategy for a variety of cancers by targeting the key survival protein Hsp27. Preclinical data consistently demonstrates its ability to induce apoptosis and sensitize cancer cells to chemotherapy across different tumor types. While a direct, large-scale comparative analysis of its efficacy in a comprehensive panel of cancer cell lines is not yet publicly available, the existing evidence strongly supports its continued investigation in clinical trials.[2][5][12][13] The detailed experimental protocols provided in this guide should aid researchers in further evaluating the potential of Apatorsen and other Hsp27 inhibitors in the development of more effective cancer therapies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. A phase I dose-escalation study of apatorsen (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OncoGenex Pharmaceuticals Inc. Announces that the Rainier™ Clinical Trial Evaluating Apatorsen (OGX-427) in Combination With ABRAXANE® Plus Gemcitabine in Patients With Metastatic Pancreatic Cancer is Now Open for Enrollment - BioSpace [biospace.com]
- 6. oncotarget.com [oncotarget.com]
- 7. The Role of Hsp27 in Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In-vitro evaluation of HSP27 inhibitors function through HER2 pathway for ovarian cancer therapy - Jaragh-Alhadad - Translational Cancer Research [tcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apatorsen - Ionis Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 13. researchgate.net [researchgate.net]
Apatorsen Sodium: A Cross-Validated Review of its Efficacy in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Apatorsen sodium (also known as OGX-427) is a second-generation antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27).[1] Elevated levels of Hsp27 are observed in a multitude of human cancers, including prostate, lung, breast, ovarian, and bladder cancer, where it acts as a molecular chaperone, promoting cell survival and resistance to therapy.[2] By binding to Hsp27 mRNA, Apatorsen triggers its degradation, leading to reduced Hsp27 protein levels, which in turn can induce cancer cell apoptosis and enhance the efficacy of cytotoxic agents.[1] This comparison guide provides a comprehensive overview of the preclinical and clinical evidence for Apatorsen's efficacy across various cancer models, alongside a comparison with alternative therapeutic strategies.
Mechanism of Action: Targeting a Key Survival Protein
Apatorsen's therapeutic rationale is centered on the inhibition of Hsp27, a critical component of the cellular stress response that is co-opted by cancer cells to promote their survival. Hsp27 exerts its pro-survival functions through multiple pathways, including the inhibition of apoptosis. By suppressing Hsp27, Apatorsen aims to restore the natural apoptotic processes within cancer cells and sensitize them to conventional cancer therapies.
Caption: Apatorsen's Mechanism of Action on the Hsp27 Apoptotic Pathway.
Preclinical Efficacy of this compound
Apatorsen has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, both as a monotherapy and in combination with standard-of-care chemotherapies. These studies have provided the foundational evidence for its clinical development.
| Cancer Model | Treatment | Key Findings | Reference |
| Pancreatic Cancer (MiaPaCa-2 Xenograft) | Apatorsen Monotherapy | Reduced tumor volume by approximately 50%. | [3] |
| Pancreatic Cancer (MiaPaCa-2 Xenograft) | Apatorsen + Gemcitabine | Greater decrease in tumor volume compared to gemcitabine alone. | [3] |
| Prostate Cancer | Apatorsen | Inhibits growth of prostatic cell lines and induces apoptosis. | [2] |
| Bladder Cancer | Apatorsen | Induces apoptosis and has single-agent anti-tumor activity. | [2] |
| Lung Cancer | Apatorsen | Acts as a chemosensitizer in combination with cytotoxic drugs. | [2] |
| Breast Cancer | Apatorsen | Induces apoptosis in human cancer cell lines. | [2] |
| Ovarian Cancer | Apatorsen | Shows single-agent anti-tumor activity. | [2] |
Experimental Protocols: Preclinical Studies
A representative preclinical study in a pancreatic cancer xenograft model involved the following methodology:
-
Cell Line: MiaPaCa-2 human pancreatic cancer cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of MiaPaCa-2 cells.
-
Treatment Groups:
-
Control (vehicle)
-
Apatorsen monotherapy
-
Gemcitabine monotherapy
-
Apatorsen in combination with gemcitabine
-
-
Drug Administration: Apatorsen administered via intraperitoneal injection. Gemcitabine administered as per standard protocols.
-
Efficacy Endpoints: Tumor volume measured regularly. At the end of the study, tumors were excised and weighed. Immunohistochemistry and Western blotting were performed to assess Hsp27 levels and markers of apoptosis.[3]
Clinical Validation of this compound
Apatorsen has been evaluated in multiple clinical trials across different cancer types. The most significant data comes from Phase I and Phase II studies in metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC).
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
A randomized Phase II study evaluated Apatorsen in combination with prednisone versus prednisone alone in chemotherapy-naïve mCRPC patients.
| Efficacy Endpoint | Apatorsen + Prednisone | Prednisone Alone | p-value | Reference |
| Patients without disease progression at 12 weeks | 50% | 42% | 0.33 | [4] |
| ≥50% PSA Decline | 47% | 24% | 0.04 | [4] |
| Median Duration of PSA Response | 24.1 weeks | 14.0 weeks | - | [4] |
While the primary endpoint of disease progression at 12 weeks was not met, the combination of Apatorsen and prednisone demonstrated a statistically significant improvement in the proportion of patients achieving a ≥50% PSA decline.[4]
Experimental Protocol: Phase II mCRPC Trial
-
Patient Population: Chemotherapy-naïve patients with mCRPC.
-
Randomization: 1:1 randomization to two treatment arms.
-
Treatment Arms:
-
Primary Endpoint: Proportion of patients without disease progression at 12 weeks.[4]
-
Secondary Endpoints: PSA response, measurable disease response, and circulating tumor cell counts.[5]
Caption: Workflow of the Phase II Clinical Trial of Apatorsen in mCRPC.
Non-Small Cell Lung Cancer (NSCLC)
The SPRUCE trial, a randomized, double-blinded, Phase II study, evaluated Apatorsen in combination with carboplatin and pemetrexed in previously untreated patients with metastatic non-squamous NSCLC. The addition of Apatorsen to standard chemotherapy did not demonstrate a statistically significant improvement in the primary endpoint of progression-free survival (PFS) in the overall patient population.
However, a pre-specified exploratory analysis of patients with high baseline serum Hsp27 levels suggested a potential benefit, although this was in a small subgroup of patients.
Comparison with Alternative Therapies
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
The treatment landscape for mCRPC has evolved significantly, with several approved agents demonstrating survival benefits. These include:
-
Androgen Receptor-Targeted Agents: Enzalutamide and Abiraterone Acetate are standard first-line options for mCRPC.
-
Taxane-Based Chemotherapy: Docetaxel and Cabazitaxel are used in both pre- and post-chemotherapy settings.
-
Radiopharmaceuticals: Radium-223 is an option for patients with bone-predominant metastatic disease.
-
PARP Inhibitors: Olaparib and Rucaparib are approved for patients with specific DNA repair gene mutations.[6]
While Apatorsen in combination with prednisone showed encouraging PSA responses, it did not demonstrate an improvement in disease progression compared to prednisone alone.[4] Further studies would be needed to define its role in the context of these other established therapies.
Non-Small Cell Lung Cancer (NSCLC)
The first-line treatment for metastatic non-squamous NSCLC is largely dictated by the presence of specific genomic alterations and PD-L1 expression levels.
-
Targeted Therapies: For patients with EGFR mutations, ALK rearrangements, ROS1 fusions, or BRAF V600E mutations, specific tyrosine kinase inhibitors are the standard of care.
-
Immunotherapy: For patients without targetable mutations and with high PD-L1 expression, single-agent immunotherapy with agents like pembrolizumab is a primary option.
-
Chemo-immunotherapy: For patients with low or no PD-L1 expression, the combination of chemotherapy and immunotherapy is the standard first-line treatment.
The SPRUCE trial did not show a benefit for adding Apatorsen to standard first-line chemotherapy in the overall population of patients with non-squamous NSCLC.
Conclusion
This compound has a well-defined mechanism of action targeting the pro-survival protein Hsp27. Preclinical studies have consistently demonstrated its anti-tumor activity and potential to sensitize cancer cells to chemotherapy across a range of cancer models. However, the translation of this preclinical promise into definitive clinical benefit has been challenging.
In mCRPC, while a significant improvement in PSA response was observed, this did not translate to a delay in disease progression in a Phase II trial.[4] In NSCLC, Apatorsen did not improve outcomes when added to first-line chemotherapy in the overall population.
Future research may focus on identifying patient populations who are most likely to benefit from Hsp27 inhibition, potentially through biomarker-driven strategies, as suggested by the exploratory analysis in the SPRUCE trial. Combination strategies with other novel agents or in different therapeutic settings could also be explored to unlock the full potential of targeting this critical cancer cell survival pathway.
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized phase 2 study of a HSP27 targeting antisense, apatorsen with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Approaches in Metastatic Castration-Resistant Prostate Cancer: Which Data? - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
